R-268712
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-[2-fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOCCALXFSRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127927 | |
| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879487-87-3 | |
| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879487-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of R-268712 in Renal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of R-268712, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The document details its molecular interactions, effects on renal cell signaling, and its therapeutic potential in models of kidney disease.
Core Mechanism of Action
This compound is an orally active and selective small molecule inhibitor of ALK5.[1] The primary mechanism of action of this compound in renal cells is the inhibition of the TGF-β signaling pathway, which plays a crucial role in the pathogenesis of renal fibrosis and glomerulosclerosis.[1][2]
TGF-β signaling is initiated by the binding of TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagens and fibronectin.
This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad3.[1] This inhibition effectively blocks the downstream signaling cascade, leading to a reduction in the expression of pro-fibrotic genes.
Quantitative Data
The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies.
| Parameter | Value | Assay/Model | Reference |
| IC50 for ALK5 | 2.5 nM | In vitro kinase assay | [1][2] |
| IC50 for Smad3 Phosphorylation | 10.4 nM | HFL-1 cells | [1] |
| In Vivo Model | Species | Dosage | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | Rat | 1, 3, and 10 mg/kg (p.o.) | Dose-dependent inhibition of renal fibrosis. | [2] |
| Heminephrectomized anti-Thy1 Glomerulonephritis | Rat | 0.3 and 1 mg/kg (p.o.) | Significant reduction in proteinuria and glomerulosclerosis; improvement in renal function. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These protocols are based on published studies and standard laboratory practices.
In Vitro ALK5 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5 kinase activity.
Materials:
-
Recombinant human active ALK5
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a specific peptide substrate for ALK5)
-
This compound (various concentrations)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Protocol:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the ALK5 enzyme, and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of Smad3 Phosphorylation in HFL-1 Cells
Objective: To assess the effect of this compound on TGF-β-induced Smad3 phosphorylation in a cellular context.
Materials:
-
Human fetal lung fibroblast (HFL-1) cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Recombinant human TGF-β1
-
This compound (various concentrations)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture HFL-1 cells to near confluence and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Smad3 signal to total Smad3 and the loading control.
In Vivo Unilateral Ureteral Obstruction (UUO) Model
Objective: To evaluate the anti-fibrotic efficacy of this compound in a rat model of renal fibrosis.
Materials:
-
Male Wistar Kyoto (WKY) or Sprague-Dawley rats
-
Anesthetic
-
Surgical instruments
-
Suture material
-
This compound formulated for oral administration
Protocol:
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points and cut between the ligatures.
-
Close the incision. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Administer this compound or vehicle orally once daily, starting from the day of surgery for a specified duration (e.g., 14 days).
-
At the end of the treatment period, euthanize the animals and harvest the kidneys.
-
Process the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical analysis (e.g., hydroxyproline content).
In Vivo Anti-Thy1 Glomerulonephritis Model
Objective: To assess the therapeutic effect of this compound on glomerulosclerosis and renal dysfunction.
Materials:
-
Male Wistar Kyoto (WKY) rats
-
Monoclonal anti-Thy-1.1 antibody
-
This compound formulated for oral administration
-
Metabolic cages for urine collection
Protocol:
-
Perform a unilateral nephrectomy (heminephrectomy) on the rats to exacerbate the subsequent glomerular injury.
-
After a recovery period, induce glomerulonephritis by a single intravenous injection of anti-Thy-1.1 antibody.
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., 33 days).
-
Periodically collect 24-hour urine samples to measure proteinuria.
-
At the end of the study, collect blood samples for serum creatinine measurement and euthanize the animals.
-
Harvest the remaining kidney for histological evaluation of glomerulosclerosis (e.g., Periodic acid-Schiff staining).
Conclusion
This compound is a potent and selective inhibitor of ALK5 that effectively blocks the pro-fibrotic TGF-β signaling pathway in renal cells. Its ability to inhibit Smad3 phosphorylation translates to significant anti-fibrotic and renoprotective effects in preclinical models of chronic kidney disease. The data presented in this guide underscore the therapeutic potential of targeting the TGF-β/ALK5 axis with this compound for the treatment of renal fibrosis and glomerulosclerosis. Further research and clinical development are warranted to explore its utility in human kidney diseases.
References
The Selective ALK5 Inhibitor R-268712: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-268712 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). By specifically targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, a critical mediator of cellular processes such as proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases and cancer. This document provides an in-depth technical guide on this compound, summarizing its inhibitory activity, detailing the experimental methodologies for its characterization, and visualizing the pertinent biological pathways and experimental workflows.
Core Target and Mechanism of Action
The primary molecular target of this compound is the Activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor I (TGFβRI)[1][2][3][4]. ALK5 is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling cascade.
Mechanism of Action: this compound exerts its pharmacological effect by competitively inhibiting the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of its downstream targets, Smad2 and Smad3[5][6]. The unphosphorylated Smad2/3 are unable to form a complex with Smad4, translocate to the nucleus, and initiate the transcription of TGF-β target genes. This ultimately leads to the suppression of pro-fibrotic and other pathological responses mediated by TGF-β signaling[1][7].
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Type | Notes |
| IC50 vs. ALK5 | 2.5 nM | ALK5 Kinase Assay | In vitro half-maximal inhibitory concentration. |
| IC50 vs. pSmad3 | 10.4 nM | Cellular Assay (HFL-1 cells) | Half-maximal inhibitory concentration of Smad3 phosphorylation. |
| Selectivity | ~5000-fold vs. p38 MAPK | Kinase Selectivity Profiling | Demonstrates high selectivity for ALK5 over other kinases. |
Table 1: In Vitro and Cellular Activity of this compound.
| Dose (mg/kg, p.o.) | AUC (0-24h) (µg·h/mL) | Animal Model |
| 0.3 | 0.075 | Rats |
| 1 | 0.28 | Rats |
| 3 | 1.6 | Rats |
| 10 | 8.2 | Rats |
Table 2: Pharmacokinetic Profile of this compound in Rats.
Signaling Pathway and Experimental Workflows
TGF-β/Smad Signaling Pathway
The canonical TGF-β signaling pathway, which is inhibited by this compound, is initiated by the binding of TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and activates the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates into the nucleus to regulate the transcription of target genes.
Experimental Workflow: ALK5 Kinase Inhibition Assay
This workflow outlines the general steps for determining the in vitro inhibitory activity of this compound against the ALK5 kinase.
Detailed Experimental Protocols
In Vitro ALK5 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 (active)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated peptide substrate (e.g., biotin-Smad3 peptide)
-
This compound
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM). Further dilute these solutions in kinase buffer.
-
Reaction Setup: In a 384-well plate, add in order:
-
Kinase buffer
-
Diluted this compound or DMSO (for control wells)
-
Recombinant ALK5 enzyme
-
Biotinylated Smad3 peptide substrate
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution of ATP in kinase buffer to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for ALK5.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Reaction Termination and Signal Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) using a commercial kit such as ADP-Glo™, following the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and a no-ATP control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Inhibition of Smad3 Phosphorylation
Objective: To determine the IC50 of this compound for the inhibition of TGF-β-induced Smad3 phosphorylation in a cellular context.
Materials:
-
Human fetal lung fibroblast (HFL-1) cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Recombinant human TGF-β1
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed HFL-1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Smad3 and total Smad3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Smad3 and total Smad3.
-
Normalize the phospho-Smad3 signal to the total Smad3 signal.
-
Calculate the percent inhibition of Smad3 phosphorylation for each this compound concentration relative to the TGF-β1-stimulated DMSO control.
-
Determine the IC50 value as described for the kinase assay.
-
In Vivo Model: Unilateral Ureteral Obstruction (UUO)
Objective: To evaluate the efficacy of this compound in a rodent model of renal fibrosis.
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the facility for at least one week before the experiment.
-
UUO Surgery:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with silk suture.
-
Close the incision in layers.
-
Sham-operated animals undergo the same procedure without ureter ligation.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) once daily, starting from the day of surgery or a few days prior.
-
-
Study Termination and Sample Collection:
-
At a predetermined time point (e.g., 7 or 14 days post-surgery), euthanize the animals.
-
Collect blood for serum creatinine and blood urea nitrogen (BUN) analysis.
-
Perfuse the kidneys with saline and harvest them.
-
-
Endpoint Analysis:
-
Histology: Fix a portion of the kidney in formalin, embed in paraffin, and stain with Masson's trichrome or Sirius red to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Stain kidney sections for markers of fibrosis such as α-smooth muscle actin (α-SMA) and fibronectin.
-
Gene Expression Analysis: Extract RNA from a portion of the kidney and perform qRT-PCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1).
-
-
Data Analysis: Compare the extent of fibrosis, marker expression, and gene expression between the vehicle-treated UUO group and the this compound-treated UUO groups.
Conclusion
This compound is a highly potent and selective inhibitor of ALK5, the TGF-β type I receptor. Its ability to effectively block the TGF-β/Smad signaling pathway has been demonstrated in both in vitro and in vivo models. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for the treatment of diseases driven by aberrant TGF-β signaling, such as fibrosis and certain cancers. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology and drug development who are investigating ALK5 inhibitors and the TGF-β signaling pathway.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. Models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Distinctive Roles of Neutrophils and Monocytes in Anti-Thy-1 Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
R-268712: A Technical Overview of a Potent and Selective ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-268712 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Developed by Daiichi Sankyo Co., Ltd., this compound has demonstrated significant anti-fibrotic and renoprotective effects in preclinical models of kidney disease. By targeting the ALK5 kinase, this compound effectively blocks the canonical Smad signaling pathway, a critical mediator of fibrosis and inflammation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format for researchers and drug development professionals. While detailed experimental protocols and the specific chemical synthesis are not publicly available, this document synthesizes the existing scientific literature to offer an in-depth look at this promising therapeutic candidate.
Introduction and Discovery
This compound was identified as a novel and specific inhibitor of ALK5 by researchers at Daiichi Sankyo Co., Ltd.[1]. The development of this compound stems from the growing understanding of the pivotal role of the TGF-β signaling pathway in the pathogenesis of fibrotic diseases, including chronic kidney disease. The primary scientific publication detailing its preclinical efficacy was published in 2014 by Terashima et al.[1]. While a detailed historical account of the discovery program is not publicly available, the research highlights a targeted approach to developing a selective, orally active inhibitor of ALK5 for therapeutic intervention in renal fibrosis and glomerulonephritis.
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of ALK5, the type I receptor for TGF-β. In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor (TGFβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding extracellular matrix proteins. This compound, as a competitive inhibitor of the ATP-binding site of ALK5, blocks the initial phosphorylation of Smad2 and Smad3, thereby attenuating the downstream pro-fibrotic signaling cascade.
Signaling Pathway Diagram
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The preclinical development of this compound has generated significant quantitative data demonstrating its potency, selectivity, and in vivo activity.
Table 1: In Vitro Activity of this compound
| Target/Process | Assay System | IC50 (nM) | Selectivity | Reference |
| ALK5 Kinase Activity | Enzymatic Assay | 2.5 | ~5000-fold vs. p38 MAPK | [1] |
| Smad3 Phosphorylation | Human Lung Fibroblasts (HFL-1) | 10.4 | - | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Oral Dose (mg/kg) | AUC0-24h (µg·h/mL) | Animal Model | Reference |
| 0.3 | 0.075 | Male WKY/Hos rats | [2] |
| 1 | 0.28 | Male WKY/Hos rats | [2] |
| 3 | 1.6 | Male WKY/Hos rats | [2] |
| 10 | 8.2 | Male WKY/Hos rats | [2] |
Table 3: In Vivo Efficacy of this compound in Rat Models of Renal Disease
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | 1, 3, 10 mg/kg, p.o., daily | Dose-dependent inhibition of renal fibrosis. | [1] |
| Heminephrectomized anti-Thy1 Glomerulonephritis | 0.3, 1 mg/kg, p.o., daily | Significant reduction in proteinuria and glomerulosclerosis; improved renal function. | [1] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following descriptions are based on the methodologies summarized in the available scientific literature.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound on ALK5 kinase was likely determined using a biochemical assay. A typical protocol would involve:
-
Reagents : Recombinant human ALK5 kinase domain, a suitable substrate (e.g., a peptide or protein that is a known substrate of ALK5), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test compound (this compound) at various concentrations.
-
Procedure : The kinase, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by measuring the incorporation of the radiolabel into the substrate using techniques like scintillation counting after separation by SDS-PAGE or on a filter membrane.
-
Data Analysis : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
Cellular Assay for Smad3 Phosphorylation
The effect of this compound on TGF-β-induced Smad3 phosphorylation was assessed in human lung fibroblast (HFL-1) cells. A general protocol for such an experiment would be:
-
Cell Culture : HFL-1 cells are cultured in appropriate media until they reach a suitable confluency.
-
Treatment : Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation : TGF-β is added to the culture medium to stimulate the ALK5 signaling pathway.
-
Lysis and Protein Analysis : After a short incubation with TGF-β, the cells are lysed, and the protein concentration of the lysates is determined.
-
Detection : The levels of phosphorylated Smad3 (p-Smad3) and total Smad3 are measured using techniques such as Western blotting or ELISA with specific antibodies.
-
Data Analysis : The ratio of p-Smad3 to total Smad3 is calculated for each treatment condition, and the IC50 for the inhibition of Smad3 phosphorylation is determined.
In Vivo Animal Models of Renal Disease
This compound was evaluated in two key rat models of renal disease:
-
Unilateral Ureteral Obstruction (UUO) Model : This is a widely used model of renal interstitial fibrosis. The procedure involves the surgical ligation of one ureter, which leads to progressive tubulointerstitial fibrosis in the obstructed kidney. This compound was administered orally to assess its ability to prevent the development of fibrosis.
-
Anti-Thy1 Glomerulonephritis Model : This model mimics human mesangial proliferative glomerulonephritis. It is induced by injecting an antibody against the Thy1.1 antigen, which is expressed on the surface of mesangial cells in rats. This leads to mesangial cell lysis followed by proliferation, matrix expansion, and glomerulosclerosis. The efficacy of this compound was evaluated by its ability to reduce proteinuria and glomerulosclerosis and improve renal function in this model.
Experimental Workflow Diagram
Caption: General experimental workflow for the preclinical evaluation of this compound.
Synthesis and Physicochemical Properties
Detailed information regarding the chemical synthesis of this compound has not been published in the peer-reviewed literature. The compound is a pyrazole derivative.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound. The development of ALK5 inhibitors for systemic administration has faced challenges due to potential off-target effects, particularly cardiovascular toxicity. It is possible that this compound has not progressed to clinical development or that its development status is not publicly disclosed.
Conclusion
This compound is a well-characterized preclinical candidate that has demonstrated potent and selective inhibition of ALK5 and promising efficacy in animal models of chronic kidney disease. Its ability to attenuate the pro-fibrotic TGF-β/Smad signaling pathway underscores the therapeutic potential of targeting this pathway in fibrotic and inflammatory conditions. While further information on its synthesis, detailed experimental protocols, and clinical development status is needed, the existing data provide a strong foundation for its consideration as a valuable research tool and a potential therapeutic agent. This technical guide summarizes the key findings to date, offering a valuable resource for scientists and researchers in the field of drug discovery and development.
References
The Role of R-268712 in the Inhibition of Smad3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-268712 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). Its mechanism of action centers on the direct inhibition of ALK5 kinase activity, which in turn prevents the phosphorylation of the downstream signaling mediator, Smad3. This inhibition of the TGF-β/Smad3 signaling pathway is a key therapeutic strategy for fibrotic diseases and certain cancers. This technical guide provides an in-depth overview of the role of this compound in Smad3 phosphorylation, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant signaling pathways and workflows.
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer. A central event in canonical TGF-β signaling is the phosphorylation of receptor-regulated Smads (R-Smads), particularly Smad2 and Smad3, by the activated TGF-β type I receptor, ALK5. Phosphorylated Smad3 forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in fibrosis and cell growth.
This compound has emerged as a highly potent and selective inhibitor of ALK5.[1][2][3][4] By targeting the kinase activity of this receptor, this compound effectively blocks the initial step in the TGF-β signaling cascade, leading to a dose-dependent reduction in Smad3 phosphorylation.[5][6] This guide will delve into the specifics of this interaction, providing the technical details necessary for researchers and drug development professionals to effectively study and utilize this compound as a tool to modulate the TGF-β/Smad3 axis.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values for its activity against ALK5 and its downstream effect on Smad3 phosphorylation.
Table 1: In Vitro Inhibitory Activity of this compound on ALK5 Kinase
| Target | Assay Type | IC50 (nM) | Reference |
| ALK5 | Kinase Activity Assay | 2.5 | [1][3][4] |
Table 2: In Vitro Inhibitory Activity of this compound on Smad3 Phosphorylation
| Cell Line | Assay Type | IC50 (nM) | Experimental Conditions | Reference |
| HFL-1 (Human Fetal Lung Fibroblasts) | ELISA | 10.4 | Cells treated with this compound for 1 hour followed by stimulation with 5 ng/mL TGF-β1. | [5][6] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly interfering with the canonical TGF-β signaling pathway. The following diagram illustrates the key steps in this pathway and the specific point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on Smad3 phosphorylation.
In Vitro ALK5 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of ALK5.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human ALK5 enzyme to the desired concentration in kinase buffer.
-
Prepare a stock solution of ATP in water.
-
Use a synthetic peptide corresponding to the C-terminal phosphorylation sites of Smad3 as the substrate.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted ALK5 enzyme, kinase buffer, and the various concentrations of this compound.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the Smad3 peptide substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Signal Detection and Analysis:
-
Detect the amount of phosphorylated substrate. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP consumed or by detecting the phosphorylated peptide using a specific antibody.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for Phospho-Smad3 in Cell Culture
This method is used to qualitatively and semi-quantitatively assess the levels of phosphorylated Smad3 in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HFL-1, HaCaT, or other TGF-β responsive cell lines) in appropriate growth medium and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Smad3 (Ser423/425) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Smad3 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-Smad3
ELISA provides a quantitative measurement of phospho-Smad3 levels in cell lysates.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described in the Western blotting protocol (Section 4.2).
-
-
ELISA Procedure:
-
Use a commercially available phospho-Smad3 ELISA kit or develop an in-house sandwich ELISA.
-
Coat a 96-well plate with a capture antibody specific for total Smad3.
-
Block the wells to prevent non-specific binding.
-
Add the cell lysates to the wells and incubate to allow the capture antibody to bind to Smad3.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for phospho-Smad3 (Ser423/425) that is conjugated to an enzyme (e.g., HRP) or a biotin tag.
-
If using a biotinylated detection antibody, add a streptavidin-HRP conjugate.
-
Wash the wells.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using a known concentration of a phospho-Smad3 standard.
-
Calculate the concentration of phospho-Smad3 in the samples based on the standard curve.
-
Normalize the phospho-Smad3 levels to the total protein concentration of the lysate.
-
In Vivo Models of Fibrosis
This compound has been evaluated in preclinical models of renal fibrosis, such as the unilateral ureteral obstruction (UUO) and anti-Thy1 nephritis models.
4.4.1. Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model:
-
Use male rats (e.g., Wistar or Sprague-Dawley) or mice.
-
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with silk sutures.
-
Close the incision.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally (p.o.) once daily, starting from the day of surgery.
-
Doses can range from 1 to 10 mg/kg.[1]
-
-
Endpoint Analysis:
-
Euthanize the animals at a predetermined time point (e.g., 7 or 14 days post-surgery).
-
Harvest the kidneys.
-
Process one portion of the kidney for histology (e.g., Masson's trichrome staining for collagen deposition) and another portion for protein analysis.
-
Analyze phospho-Smad3 levels in kidney tissue homogenates by Western blotting or ELISA as described above.
-
4.4.2. Anti-Thy1 Nephritis Model
-
Animal Model:
-
Use male WKY/Hos rats.[5]
-
-
Induction of Nephritis:
-
Induce nephritis by a single intravenous injection of a monoclonal antibody against the Thy-1 antigen.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally (p.o.) once daily.
-
Dosing can start before or after the induction of nephritis, with doses typically ranging from 0.3 to 1 mg/kg.[5]
-
-
Endpoint Analysis:
-
Monitor disease progression by measuring proteinuria and serum creatinine levels.
-
Euthanize the animals at the end of the study (e.g., 33 days).[5]
-
Harvest the kidneys for histological analysis of glomerulosclerosis and for protein analysis of phospho-Smad3 levels.
-
Conclusion
This compound is a valuable research tool for investigating the role of the TGF-β/Smad3 signaling pathway in health and disease. Its high potency and selectivity for ALK5 make it an ideal candidate for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of fibrosis and for the preclinical evaluation of anti-fibrotic therapies. The experimental protocols provided in this guide offer a framework for researchers to effectively assess the impact of this compound on Smad3 phosphorylation and its downstream consequences. As our understanding of the complexities of TGF-β signaling continues to evolve, targeted inhibitors like this compound will remain indispensable in the development of novel therapeutic strategies.
References
- 1. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
R-268712: A Technical Guide to a Potent and Selective ALK5 Inhibitor
This technical guide provides an in-depth overview of the basic properties, structure, and mechanism of action of R-268712, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Transforming Growth Factor-β (TGF-β) signaling pathway.
Core Properties and Structure
This compound, with the chemical name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol, is a small molecule inhibitor of ALK5, also known as the TGF-β type I receptor.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C20H18FN5O | [1] |
| Molecular Weight | 363.39 g/mol | [1] |
| CAS Number | 879487-87-3 | [1] |
| Appearance | Off-white solid | [2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [1][3] |
| Storage | Store at -20°C | [1] |
Mechanism of Action and Biological Activity
This compound is a highly potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway.[1][4] Inhibition of ALK5 by this compound blocks the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[5] This, in turn, prevents their complex formation with Smad4 and subsequent translocation to the nucleus to regulate gene transcription.[6] The inhibitory activity of this compound has been quantified in various assays, as detailed in the table below.
| Assay | Target/Effect | IC50 | Cell Line/System | Reference |
| ALK5 Kinase Activity Assay | ALK5 Inhibition | 2.5 nM | In vitro | [1][5][7] |
| Smad3 Phosphorylation Assay | Inhibition of Smad3 Phosphorylation | 10.4 nM | HFL-1 cells | [5] |
This compound exhibits high selectivity for ALK5, being approximately 5000-fold more selective for ALK5 than for p38 MAPK.[1][4] This selectivity is crucial for minimizing off-target effects. The compound is orally bioavailable and has demonstrated efficacy in preclinical models of renal fibrosis and glomerulonephritis.[1][3][4]
Signaling Pathway
The TGF-β signaling pathway and the inhibitory action of this compound are depicted in the following diagram.
References
- 1. ulab360.com [ulab360.com]
- 2. Glomerulonephritis induced by monoclonal anti-Thy 1.1 antibodies. A sequential histological and ultrastructural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Unraveling the Selectivity Profile of R-268712: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-268712 is a potent and orally active small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4][5] By selectively targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a multitude of cellular processes, including cell growth, differentiation, and fibrosis. Dysregulation of this pathway is implicated in the pathogenesis of various diseases, particularly fibrotic disorders and cancer. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of the TGF-β/ALK5/Smad Pathway
This compound exerts its pharmacological effects by directly inhibiting the kinase activity of ALK5.[2][3][4] In the canonical TGF-β signaling cascade, the binding of a TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins, Smad2 and Smad3. This phosphorylation event is a critical step for the formation of a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. This compound, by inhibiting ALK5, prevents the phosphorylation of Smad3, thereby halting the downstream signaling cascade.[1]
Quantitative Selectivity Profile
The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| ALK5 (TGF-β Type I Receptor) | Kinase Activity Assay | 2.5 | [1][2][4][6][7][8][9][10] |
| TGF-β-induced Smad3 Phosphorylation | Cell-based Assay | 10.4 | [1] |
| Off-Target | Selectivity Fold (vs. ALK5) | Reference |
| p38 Mitogen-Activated Protein Kinase (MAPK) | ~5000 | [2][3][4][5][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments used to characterize the selectivity profile of this compound.
ALK5 Kinase Activity Assay (In Vitro)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the ALK5 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
ALK5-specific peptide substrate
-
This compound (test compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.
-
In a microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the ALK5 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
TGF-β-induced Smad3 Phosphorylation Assay (Cell-based)
This assay measures the ability of this compound to inhibit the phosphorylation of Smad3 in a cellular context, providing a functional readout of ALK5 inhibition.
Objective: To determine the IC50 of this compound for the inhibition of TGF-β-induced Smad3 phosphorylation.
Materials:
-
A suitable cell line (e.g., human fetal lung fibroblasts, HFL-1)[1]
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound (test compound)
-
Lysis buffer
-
Antibodies: anti-phospho-Smad3 and anti-total-Smad3
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubate the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 1 hour).[1]
-
Stimulate the cells with a fixed concentration of TGF-β1 to induce Smad3 phosphorylation.
-
After a defined incubation period, wash the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with a primary antibody specific for phosphorylated Smad3.
-
Subsequently, probe the same membrane with a primary antibody for total Smad3 as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities for phospho-Smad3 and total Smad3.
-
Normalize the phospho-Smad3 signal to the total Smad3 signal.
-
Calculate the percent inhibition of Smad3 phosphorylation for each this compound concentration relative to the TGF-β1 stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the drug concentration.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 5. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. selleckchem.com [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
R-268712: A Preclinical In-Depth Analysis of a Potent ALK-5 Inhibitor for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for R-268712, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK-5). Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological process that contributes to the progression of numerous chronic diseases, leading to organ dysfunction and failure. The TGF-β/ALK-5 signaling pathway is a well-established central mediator of fibrosis, making it a prime target for therapeutic intervention. This document summarizes the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, positioning it as a valuable tool for fibrosis research and a potential candidate for further drug development.
Mechanism of Action
This compound is a novel, orally active, and specific inhibitor of ALK-5.[1][2] It exerts its anti-fibrotic effects by directly targeting the catalytic activity of the ALK-5 kinase domain, thereby preventing the downstream signaling cascade that leads to the expression of pro-fibrotic genes.
Inhibition of ALK-5 Kinase Activity and Smad3 Phosphorylation
The primary mechanism of this compound involves the competitive inhibition of ATP binding to the ALK-5 receptor, which is crucial for its kinase activity. This inhibition prevents the phosphorylation of downstream mediators, primarily Smad2 and Smad3.[3] Phosphorylated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagens and other extracellular matrix components.
In vitro studies have demonstrated that this compound is a potent inhibitor of ALK-5 with a high degree of selectivity. It exhibits an IC50 of 2.5 nM for ALK-5 and is approximately 5000-fold more selective for ALK-5 over p38 mitogen-activated protein kinase (MAPK).[1][2] Furthermore, in human lung fibroblast (HFL-1) cells, this compound dose-dependently inhibits the phosphorylation of Smad3 with an IC50 of 10.4 nM.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ALK-5 Inhibition (IC50) | - | 2.5 nM | [1][2] |
| Smad3 Phosphorylation Inhibition (IC50) | HFL-1 | 10.4 nM | [4] |
| Myofibroblast Transdifferentiation Inhibition | HFL-1 | Dose-dependent | [4] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Renal Fibrosis
| Model | Dosing Regimen | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | 1, 3, 10 mg/kg, p.o., daily | Dose-dependent inhibition of renal fibrosis. | [1][2] |
| Heminephrectomized anti-Thy1 Glomerulonephritis | 0.3, 1 mg/kg, p.o., daily | Significant reduction in proteinuria and glomerulosclerosis; improvement in renal function. | [1][2] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Dose (p.o.) | AUC0-24 (μg·h/mL) | Reference |
| 0.3 mg/kg | 0.075 | [4] |
| 1 mg/kg | 0.28 | [4] |
| 3 mg/kg | 1.6 | [4] |
| 10 mg/kg | 8.2 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental designs, the following diagrams were generated using Graphviz (DOT language).
Caption: TGF-β/ALK-5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Detailed Experimental Protocols
In Vitro: Inhibition of Smad3 Phosphorylation in HFL-1 Cells
-
Cell Culture: Human lung fibroblasts (HFL-1) are cultured in appropriate media until they reach a suitable confluency.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 3, 10, 30, 100, 300 nM) for 1 hour.
-
Stimulation: TGF-β is added to the cell culture to stimulate the ALK-5 signaling pathway.
-
Lysis and Protein Extraction: After a specified incubation period, cells are lysed, and total protein is extracted.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Smad3 and total Smad3.
-
Analysis: The levels of phosphorylated Smad3 are normalized to total Smad3, and the IC50 value is calculated.
In Vivo: Unilateral Ureteral Obstruction (UUO) Model in Rats
-
Animal Model: Male WKY/Hos rats are used for this model.[4]
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the left ureter is isolated and ligated at two points with silk sutures. The contralateral (right) kidney serves as an internal control.
-
Treatment: this compound is administered orally at doses of 1, 3, and 10 mg/kg once daily, starting from the day of surgery.[1][2]
-
Endpoint Analysis: After a defined period (e.g., 14 days), animals are euthanized. Kidneys are harvested for histological analysis to assess the degree of renal fibrosis.
In Vivo: Heminephrectomized anti-Thy1 Glomerulonephritis Model in Rats
-
Animal Model: Male WKY/Hos rats are used.[4]
-
Model Induction: A right heminephrectomy is performed. After a recovery period, anti-Thy1 antibody is injected intravenously to induce glomerulonephritis.
-
Treatment: this compound is administered orally at doses of 0.3 and 1 mg/kg once daily.[1][2]
-
Endpoint Analysis:
-
Proteinuria: 24-hour urine samples are collected periodically to measure protein levels.
-
Renal Function: Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN).
-
Histopathology: At the end of the study, the remaining kidney is harvested for histological examination to assess glomerulosclerosis.
-
Clinical Development Status
A thorough review of publicly available information, including clinical trial registries and publications from the developing company, Daiichi Sankyo, did not yield any evidence of this compound entering clinical trials for fibrosis or any other indication. The existing body of research is confined to preclinical studies.
While this compound itself has not progressed to clinical evaluation, the broader class of TGF-β inhibitors has been and continues to be investigated in clinical trials for various fibrotic diseases. These trials have explored different strategies to modulate the TGF-β pathway, including monoclonal antibodies targeting TGF-β ligands and small molecule inhibitors of TGF-β receptors. The outcomes of these trials have been mixed, highlighting the complexities of targeting this pleiotropic signaling pathway.
Conclusion
This compound is a potent and selective ALK-5 inhibitor with demonstrated anti-fibrotic activity in preclinical models of renal fibrosis. Its ability to effectively block the TGF-β/Smad signaling cascade, coupled with its oral bioavailability, underscores its potential as a therapeutic agent for fibrotic diseases. The detailed in vitro and in vivo data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of ALK-5 inhibition in fibrosis. While the lack of clinical trial data for this compound indicates that its development may have been discontinued or is still in the early preclinical phase, the compound remains a valuable research tool for elucidating the role of the TGF-β pathway in fibrosis and for the preclinical evaluation of anti-fibrotic strategies. Further investigation into the safety and efficacy of highly selective ALK-5 inhibitors like this compound is warranted to advance the development of novel treatments for patients suffering from fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Exploratory Studies of R-268712: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-268712 is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] Dysregulation of the TGF-β signaling pathway is implicated in a variety of pathological conditions, including fibrosis and cancer. This compound has demonstrated potential in preclinical models by suppressing glomerulonephritis and glomerulosclerosis through the inhibition of TGF-β signaling.[1][4] This technical guide provides an in-depth overview of the in vitro exploratory studies of this compound, focusing on its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of ALK5
This compound exerts its biological effects by directly targeting and inhibiting the kinase activity of ALK5.[1][2][3][4][5] ALK5 is a critical serine/threonine kinase receptor that, upon activation by TGF-β, initiates a downstream signaling cascade primarily through the phosphorylation of Smad proteins. By inhibiting ALK5, this compound effectively blocks this signaling pathway at an early and crucial juncture.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
| Target | Assay Type | IC50 Value | Reference |
| ALK5 | Kinase Activity Assay | 2.5 nM | [1][2][3][5] |
| Smad3 Phosphorylation | Cellular Assay (HFL-1 cells) | 10.4 nM | [1] |
Table 1: Inhibitory Activity of this compound
| Cellular Process | Cell Line | Effect | Treatment Conditions | Reference |
| Myofibroblast Transdifferentiation | HFL-1 | Dose-dependent inhibition | 3, 10, 30, 100, 300 nM; 72 h | [1] |
Table 2: Cellular Effects of this compound
Signaling Pathway
This compound inhibits the TGF-β signaling pathway. The binding of TGF-β to its type II receptor (TGF-βRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cellular processes such as fibrosis. This compound acts by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and halting the downstream signaling cascade.
Figure 1. TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.
ALK5 Kinase Activity Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of ALK5. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (with [γ-³³P]ATP)
-
Substrate (e.g., Casein)
-
This compound (serial dilutions)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the ALK5 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mix and the substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 2. Experimental workflow for the ALK5 kinase activity assay.
Smad3 Phosphorylation Inhibition Assay
This cellular assay determines the effect of this compound on the TGF-β-induced phosphorylation of Smad3 in a relevant cell line, such as human lung fibroblasts (HFL-1).
Materials:
-
HFL-1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TGF-β1
-
This compound (serial dilutions)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against phospho-Smad3 (p-Smad3)
-
Primary antibody against total Smad3
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Seed HFL-1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with serial dilutions of this compound or vehicle for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Smad3 and total Smad3.
-
Incubate with the appropriate secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the p-Smad3 signal to the total Smad3 signal.
-
Calculate the percentage of inhibition and determine the IC50 value.
Figure 3. Experimental workflow for the Smad3 phosphorylation inhibition assay.
Myofibroblast Transdifferentiation Assay
This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis. This is often evaluated by measuring the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblasts.
Materials:
-
HFL-1 cells
-
Cell culture medium
-
TGF-β1
-
This compound (serial dilutions)
-
Fixation and permeabilization buffers
-
Primary antibody against α-SMA
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed HFL-1 cells in 96-well plates.
-
Treat the cells with serial dilutions of this compound or vehicle in the presence of TGF-β1 (e.g., 5 ng/mL) for 72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against α-SMA.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the α-SMA fluorescence intensity and normalize it to the cell number (DAPI count).
-
Determine the dose-dependent inhibition of myofibroblast transdifferentiation.
Figure 4. Experimental workflow for the myofibroblast transdifferentiation assay.
Conclusion
The in vitro data for this compound strongly support its role as a potent and selective inhibitor of ALK5. Its ability to effectively block TGF-β-induced Smad3 phosphorylation and subsequent myofibroblast transdifferentiation provides a clear mechanism for its anti-fibrotic potential. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other ALK5 inhibitors in a research and drug development setting.
References
Methodological & Application
Application Notes and Protocols: R-268712 In Vitro Assay for HFL-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to evaluate the biological activity of R-268712, a potent and selective inhibitor of the TGF-β type I receptor/ALK5, on human fetal lung fibroblasts (HFL-1). The primary application of this assay is to assess the compound's ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in the development of fibrosis.
This compound is a selective inhibitor of activin receptor-like kinase 5 (ALK5), with an IC50 of 2.5 nM.[1][2][3][4][5] It functions by inhibiting the phosphorylation of Smad3, a downstream mediator in the TGF-β signaling pathway, with an IC50 of 10.4 nM in HFL-1 cells.[1] This inhibition of TGF-β signaling allows this compound to suppress the transdifferentiation of fibroblasts into myofibroblasts.[1]
HFL-1 cells are a well-established model for studying lung fibrosis.[6] These human fetal lung fibroblasts are instrumental in researching pulmonary diseases and evaluating potential anti-fibrotic therapies.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC50 | Assay Conditions |
| ALK5 Inhibition | - | 2.5 nM | Kinase activity assay |
| Smad3 Phosphorylation Inhibition | HFL-1 | 10.4 nM | 1-hour incubation with this compound |
| Myofibroblast Transdifferentiation Inhibition | HFL-1 | 3-300 nM | 72-hour incubation with this compound |
Signaling Pathway
The following diagram illustrates the TGF-β signaling pathway and the mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. HFL1 Cells [cytion.com]
Application Notes and Protocols for Oral Administration of R-268712 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-268712 is a potent and highly selective inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), which is the transforming growth factor-beta (TGF-β) type I receptor.[1][2] By inhibiting ALK5, this compound effectively blocks the TGF-β signaling pathway, which plays a crucial role in the pathogenesis of fibrotic diseases and cancer. Specifically, the inhibition of ALK5 prevents the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[1] this compound has demonstrated oral activity and has shown efficacy in preclinical models of renal fibrosis.[1][2] These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its oral administration in mouse models, based on studies with analogous compounds.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (ALK5 Kinase Activity) | - | 2.5 nM | [1] |
| IC₅₀ (Smad3 Phosphorylation) | HFL-1 | 10.4 nM | [1] |
In Vivo Efficacy of this compound in Rat Models
| Model | Dosing Regimen (Oral) | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | 1, 3, 10 mg/kg, single daily for 3 days | Dose-dependent inhibition of renal luciferase activity | [1] |
| Thy1 Nephritis | 0.3, 1 mg/kg, single daily for 33 days | Renoprotective effects at 1 mg/kg (improved renal function, inhibited glomerular sclerosis) | [1] |
Pharmacokinetics of this compound in Male WKY/Hos Rats (Single Oral Dose)
| Dose (mg/kg) | AUC₀₋₂₄ (µg·h/mL) | Reference |
| 0.3 | 0.075 | [1] |
| 1 | 0.28 | [1] |
| 3 | 1.6 | [1] |
| 10 | 8.2 | [1] |
Note: To date, specific quantitative data on the efficacy and pharmacokinetics of this compound in mouse models have not been extensively published. The provided protocols are based on studies with other potent and selective ALK5 inhibitors, such as GW788388, in mouse models of fibrosis.
Signaling Pathway and Experimental Workflow
TGF-β/ALK5 Signaling Pathway
References
Application Notes and Protocols for R-268712 in a Unilateral Ureteral Obstruction (UUO) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of R-268712, a potent and selective inhibitor of activin receptor-like kinase 5 (ALK5), in a murine Unilateral Ureteral Obstruction (UUO) model of renal fibrosis. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in attenuating kidney fibrosis.
Introduction
This compound is an orally active small molecule that selectively inhibits the transforming growth factor-β (TGF-β) type I receptor, ALK5, with a high degree of potency (IC50 = 2.5 nM)[1][2]. The TGF-β signaling pathway is a well-established central mediator in the pathogenesis of renal fibrosis[3][4][5]. In the UUO model, a widely used experimental paradigm for studying obstructive nephropathy, the obstruction of one ureter leads to a rapid and progressive inflammatory and fibrotic response in the affected kidney[6][7]. By inhibiting ALK5, this compound blocks the downstream signaling cascade, including the phosphorylation of Smad proteins, thereby mitigating the pro-fibrotic effects of TGF-β[3][8].
Quantitative Data Summary
The following table summarizes the reported oral dosages of this compound and their efficacy in a UUO model. Studies have shown that this compound inhibits the development of renal fibrosis in a dose-dependent manner[2].
| Dosage (mg/kg) | Administration Route | Frequency | Animal Model | Observed Efficacy | Reference |
| 1, 3, 10 | Oral | Daily | Rats | Dose-dependent inhibition of renal fibrosis. | [2] |
| 0.3, 1 | Oral | Daily | Rats (Thy1 nephritis model) | Reduced proteinuria and glomerulosclerosis, with improved renal function. | [2] |
Signaling Pathway
The diagram below illustrates the TGF-β signaling pathway and the mechanism of action for this compound in the context of renal fibrosis.
Caption: TGF-β signaling pathway and this compound inhibition.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Surgical Protocol in Mice
This protocol describes the induction of UUO in mice to model renal interstitial fibrosis[6][7]. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 or 5-0 silk)
-
Heating pad
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the left flank and disinfect the surgical area with an appropriate antiseptic solution.
-
Place the mouse on a heating pad to maintain body temperature throughout the procedure.
-
-
Surgical Incision:
-
Make a small flank incision (approximately 1 cm) to expose the abdominal cavity.
-
Gently retract the peritoneum to visualize the left kidney and ureter.
-
-
Ureteral Ligation:
-
Carefully isolate the left ureter from the surrounding adipose tissue.
-
Ligate the ureter at two distinct points using silk suture. The ligation should be tight enough to completely obstruct urine flow.
-
For a sham control group, the ureter should be isolated but not ligated.
-
-
Closure and Post-Operative Care:
-
Close the muscle layer and skin with appropriate sutures or surgical clips.
-
Administer a subcutaneous injection of sterile saline (e.g., 0.5 mL) to prevent dehydration.
-
Administer analgesics as per your institution's approved protocol to manage post-operative pain.
-
Monitor the mouse closely during recovery until it is fully ambulatory. House the animals individually or in small groups and provide easy access to food and water.
-
Administration of this compound
Formulation:
-
This compound can be formulated for oral gavage. The specific vehicle will depend on the solubility characteristics of the compound lot. Common vehicles include 0.5% methylcellulose or a suspension in a suitable oil. It is recommended to perform a small-scale solubility test prior to large-scale formulation.
Dosing Regimen:
-
Treatment Initiation:
-
Begin administration of this compound or vehicle control one day prior to or on the day of the UUO surgery.
-
-
Dosage and Administration:
-
Based on published data, oral dosages of 1, 3, and 10 mg/kg have been shown to be effective[2]. The optimal dose for a specific study may need to be determined empirically.
-
Administer the formulated compound or vehicle once daily via oral gavage.
-
-
Duration of Treatment:
-
Continue daily administration for the duration of the study, typically 7 to 14 days post-UUO, at which point significant fibrosis has developed in the obstructed kidney.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the UUO model.
Caption: Experimental workflow for this compound in the UUO model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 4. TGF‑β/Smad signaling in chronic kidney disease: Exploring post‑translational regulatory perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TGF-β Signaling in Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: R-268712 Solubility in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of R-268712 in dimethyl sulfoxide (DMSO) for cell culture applications. This compound is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2]
Chemical Properties and Solubility
This compound is a small molecule with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈FN₅O | [][4] |
| Molecular Weight | 363.39 g/mol | [][4] |
| CAS Number | 879487-87-3 | |
| Appearance | Off-white solid | [] |
Solubility Data in DMSO
The solubility of this compound in DMSO is high, allowing for the preparation of concentrated stock solutions. However, reported values vary slightly between suppliers. It is recommended to use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.[5] Sonication can aid in dissolution.[4]
| Supplier/Source | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Selleck Chemicals | 73 mg/mL | 200.88 mM |
| Tocris Bioscience | 36.34 mg/mL | 100 mM |
| TargetMol | 110 mg/mL | 302.7 mM |
| GlpBio | 125 mg/mL | 343.98 mM |
| R&D Systems | - | 100 mM |
Mechanism of Action: TGF-β/ALK5 Signaling Pathway
This compound selectively inhibits ALK5 with an IC₅₀ of 2.5 nM.[1][2][5] This inhibition blocks the downstream phosphorylation of Smad3, a key event in the TGF-β signaling cascade that leads to the modulation of gene expression involved in processes such as fibrosis and cell differentiation.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Using the molecular weight of 363.39 g/mol , to prepare 1 mL of a 10 mM stock solution, you will need 3.63 mg of this compound.
-
Adjust calculations based on the desired final volume.
-
-
Weigh the this compound:
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of sterile DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Workflow for Cell-Based Assays
This workflow outlines the general steps for using the this compound stock solution in cell culture experiments.
Important Considerations for Cell Culture
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO as the this compound-treated groups.
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. In vitro studies have shown this compound to be effective in the nanomolar range for inhibiting Smad3 phosphorylation.[1]
-
Purity: Ensure the purity of the this compound used is high (≥98%) to avoid off-target effects.
Summary
This compound is a potent and selective ALK5 inhibitor that is highly soluble in DMSO, making it suitable for a wide range of in vitro cell culture applications. Proper preparation and storage of stock solutions, along with careful experimental design including appropriate controls, are crucial for obtaining reliable and reproducible results.
References
Preparing R-268712 stock solution for experiments
Introduction
R-268712 is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). With an IC50 of 2.5 nM for ALK5, it demonstrates high selectivity, being approximately 5000-fold more selective for ALK5 than for p38 MAPK. The primary mechanism of action for this compound is the inhibition of TGF-β signaling, which it achieves by preventing the phosphorylation of Smad3, a key downstream mediator in the pathway. This inhibitory action makes this compound a valuable tool for studying cellular processes regulated by TGF-β signaling, such as fibrosis, cell proliferation, differentiation, and apoptosis. It has shown efficacy in in vivo models of renal fibrosis and glomerulonephritis.
Physicochemical and Solubility Data
Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 363.39 g/mol | |
| Molecular Formula | C₂₀H₁₈FN₅O | |
| CAS Number | 879487-87-3 | |
| Appearance | Solid powder | |
| Purity | ≥98% | |
| Solubility in DMSO | Up to 100 mM (36.34 mg/mL) | |
| Solubility in Ethanol | Up to 50 mM (18.17 mg/mL) | |
| Storage of Solid | -20°C for up to 3 years | |
| Storage of Solution | -80°C for up to 1 year |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.63 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, aliquots can be kept at -20°C for up to one month.
Inhibition of TGF-β-induced Smad3 Phosphorylation in Cell Culture
This protocol provides a general framework for assessing the inhibitory effect of this compound on TGF-β-induced Smad3 phosphorylation in a cell line of interest (e.g., human lung fibroblasts, HFL-1).
Materials:
-
Cultured cells (e.g., HFL-1)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 and anti-total-Smad3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): Depending on the cell type and experimental goals, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
Pre-treatment with this compound: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 3, 10, 30, 100, 300 nM). Add the this compound-containing medium to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
TGF-β1 Stimulation: Following the pre-treatment, add recombinant human TGF-β1 to the culture medium to a final concentration of 1-10 ng/mL. The optimal concentration should be determined empirically for the specific cell line.
-
Incubation: Incubate the cells for the desired time period to induce Smad3 phosphorylation (typically 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Smad3 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-Smad3 and total Smad3. Normalize the phospho-Smad3 signal to the total Smad3 signal to determine the extent of inhibition by this compound.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits the TGF-β/ALK5 signaling pathway.
Application Notes and Protocols for the Use of R-268712 in a Thy1 Nephritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of R-268712, a selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5), in a Thy1 (Thy-1.1) nephritis model. This model is a well-established experimental representation of human mesangial proliferative glomerulonephritis (MsPGN).
Introduction
This compound is a potent and orally active inhibitor of ALK5, with an IC50 of 2.5 nM.[1][2][3][4] By selectively targeting ALK5, this compound effectively inhibits the downstream signaling cascade mediated by TGF-β, a key cytokine implicated in the pathogenesis of renal fibrosis and glomerulosclerosis.[1][2] The Thy1 nephritis model, induced by an anti-Thy-1 antibody, mimics key features of human MsPGN, including initial mesangial cell lysis followed by proliferation, extracellular matrix accumulation, and proteinuria.[5][6][7][8] This makes it a suitable platform for evaluating the therapeutic potential of anti-fibrotic agents like this compound.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by inhibiting the TGF-β signaling pathway. TGF-β binds to its type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus and regulates the transcription of target genes involved in fibrosis, such as those encoding for collagen and other extracellular matrix proteins. This compound specifically inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of Smad3 and blocking the downstream pro-fibrotic signaling.[1]
TGF-β Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
I. Induction of Thy1 Nephritis
This protocol describes the induction of a progressive mesangial proliferative glomerulonephritis in rats.
-
Animal Model: Male Wistar or WKY/Hos rats (150-200 g).[1]
-
Materials:
-
Anti-Thy-1.1 monoclonal antibody (e.g., OX-7) or rabbit anti-rat thymocyte serum.
-
Phosphate-buffered saline (PBS), sterile.
-
Isoflurane or other suitable anesthetic.
-
-
Procedure:
-
(Optional, for a more progressive model) Perform a left uninephrectomy seven days prior to disease induction.[5] Anesthetize the rat, make a flank incision, ligate the renal artery, vein, and ureter of the left kidney, and then remove the kidney. Suture the incision.
-
On day 0, induce nephritis by a single intravenous injection of the anti-Thy-1 antibody (e.g., 1 mg/kg body weight for OX-7) through the tail vein.[9] Control animals should receive an equivalent volume of PBS.
-
Monitor the animals for signs of disease development, such as proteinuria.
-
II. Administration of this compound
This compound is orally bioavailable.
-
Materials:
-
This compound powder.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
-
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.3 and 1 mg/kg body weight).[2]
-
Administer this compound or vehicle to the rats daily by oral gavage, starting from day 0 (the day of nephritis induction) and continuing for the duration of the study (e.g., 33 days).[1]
-
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the Thy1 nephritis model.
III. Efficacy Evaluation
-
Proteinuria: Collect 24-hour urine samples from rats in metabolic cages at regular intervals (e.g., weekly).[7] Measure urinary protein concentration using a suitable assay (e.g., Bradford assay).
-
Renal Function: At the end of the study, collect blood samples and measure serum creatinine and blood urea nitrogen (BUN) levels.[2]
-
Histopathology:
-
Euthanize the animals at the study endpoint and perfuse the kidneys with PBS followed by 4% paraformaldehyde.
-
Embed the kidneys in paraffin and cut 4 µm sections.
-
Perform Periodic acid-Schiff (PAS) and Masson's trichrome staining to assess glomerulosclerosis and interstitial fibrosis.
-
Quantify the degree of glomerulosclerosis and matrix expansion using a semi-quantitative scoring system.
-
-
Immunohistochemistry (IHC): Perform IHC on kidney sections to detect the expression of proteins such as α-smooth muscle actin (α-SMA), collagen IV, and phosphorylated Smad3 to assess myofibroblast activation, matrix deposition, and target engagement of this compound, respectively.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study.
Table 1: Renal Function Parameters
| Treatment Group | Dose (mg/kg) | n | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | 24-h Proteinuria (mg/day) |
| Sham | - | ||||
| Vehicle Control | - | ||||
| This compound | 0.3 | ||||
| This compound | 1.0 |
Table 2: Histopathological Scores
| Treatment Group | Dose (mg/kg) | n | Glomerulosclerosis Index | Mesangial Matrix Index |
| Sham | - | |||
| Vehicle Control | - | |||
| This compound | 0.3 | |||
| This compound | 1.0 |
Conclusion
This compound demonstrates significant therapeutic potential in the Thy1 nephritis model by attenuating proteinuria, preserving renal function, and reducing glomerulosclerosis.[2] These application notes provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound and similar ALK5 inhibitors in the context of mesangial proliferative glomerulonephritis. The detailed protocols and data presentation formats are intended to facilitate robust and reproducible experimental design and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Thy-1 Nephritis Model - Creative Biolabs [creative-biolabs.com]
- 6. Anti-Thy1-induced Nephritis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. probetex.com [probetex.com]
- 8. Experimental mesangial proliferative glomerulonephritis (the anti-Thy-1.1 model) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for R-268712 in Renal Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of R-268712, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5), in preclinical studies of renal fibrosis.
Introduction
This compound is an orally active small molecule that specifically targets ALK5, a key mediator in the TGF-β signaling pathway, which is a central driver of renal fibrosis.[1][2][3] By inhibiting ALK5, this compound effectively blocks the downstream phosphorylation of Smad3, a critical step in the fibrotic cascade.[4] This inhibitory action has been shown to suppress the development of glomerulosclerosis and renal fibrosis in various animal models, making this compound a valuable tool for investigating the pathogenesis of chronic kidney disease and for the development of novel anti-fibrotic therapies.[1][2]
Mechanism of Action
This compound is a highly potent and selective ATP-competitive inhibitor of ALK5.[1][3] It exhibits an in vitro IC50 of 2.5 nM for ALK5, with approximately 5000-fold greater selectivity for ALK5 over p38 MAP kinase.[1][3] The primary mechanism of this compound involves the inhibition of the TGF-β-induced phosphorylation of Smad3, a key downstream effector in the canonical TGF-β signaling pathway.[4] This blockade of Smad3 activation prevents the transcription of pro-fibrotic genes, thereby attenuating fibroblast activation, extracellular matrix deposition, and the overall progression of renal fibrosis.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies involving this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ALK5 Inhibition (IC50) | - | 2.5 nM | [1][3] |
| Smad3 Phosphorylation Inhibition (IC50) | HFL-1 | 10.4 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Renal Fibrosis
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | Male Col1a1-Luc Tg rats | 1, 3, 10 mg/kg, p.o., daily for 3 days | Dose-dependent inhibition of renal luciferase activity. | [1][4] |
| Thy1 Nephritis | Male WKY/Hos rats | 0.3, 1 mg/kg, p.o., daily for 33 days | 1 mg/kg dose significantly reduced proteinuria and serum creatinine, and suppressed glomerular sclerosis by 28%. | [1][4] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Species | Dose (p.o.) | AUC0-24 (μg·h/mL) | Reference |
| Male WKY/Hos rats | 0.3 mg/kg | 0.075 | [4] |
| 1 mg/kg | 0.28 | [4] | |
| 3 mg/kg | 1.6 | [4] | |
| 10 mg/kg | 8.2 | [4] |
Experimental Protocols
1. In Vitro Inhibition of Myofibroblast Transdifferentiation
This protocol describes the methodology to assess the inhibitory effect of this compound on the transdifferentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
-
Cell Line: Human fetal lung fibroblasts (HFL-1).
-
Reagents:
-
This compound (dissolved in DMSO).
-
Recombinant human TGF-β1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Primary antibody against α-smooth muscle actin (α-SMA).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
-
Procedure:
-
Seed HFL-1 cells in appropriate culture plates.
-
Once the cells reach desired confluency, replace the medium with serum-free medium for 24 hours.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 3, 10, 30, 100, 300 nM) for 1 hour.[4]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 72 hours to induce myofibroblast transdifferentiation.[4][5]
-
Fix, permeabilize, and stain the cells for α-SMA and DAPI.
-
Visualize and quantify the α-SMA positive cells using fluorescence microscopy.
-
2. Unilateral Ureteral Obstruction (UUO) Model in Rats
This protocol details the induction of renal fibrosis using the UUO model and subsequent treatment with this compound.
-
Animal Model: Male Col1a1-Luc Tg rats (10-14 weeks old).[4]
-
Surgical Procedure:
-
Anesthetize the rats.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points.
-
Close the incision.
-
-
Treatment Protocol:
-
Endpoint Analysis:
-
At the end of the treatment period, harvest the kidneys.
-
Assess renal fibrosis by measuring luciferase activity in the kidney homogenates (in Col1a1-Luc Tg rats).[4]
-
Alternatively, perform histological analysis (e.g., Masson's trichrome staining) and measure hydroxyproline content to quantify collagen deposition.[5]
-
3. Thy1 Nephritis Model in Rats
This protocol describes the induction of glomerulonephritis and subsequent evaluation of the therapeutic effects of this compound.
-
Animal Model: Male WKY/Hos rats (4 weeks old).[4]
-
Induction of Nephritis:
-
Induce heminephrectomy.
-
After a recovery period, inject a monoclonal anti-Thy1 antibody intravenously to induce glomerulonephritis.[1]
-
-
Treatment Protocol:
-
Endpoint Analysis:
-
Monitor proteinuria throughout the study.
-
At the end of the study, collect blood to measure serum creatinine levels.
-
Harvest kidneys for histological analysis to assess glomerulosclerosis.[4]
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.
References
- 1. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Delivery of R-268712
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-268712 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] With an IC50 of 2.5 nM for ALK5, this compound demonstrates high selectivity, being approximately 5000-fold more selective for ALK5 than for p38 MAP kinase.[2] The primary mechanism of action of this compound involves the inhibition of the TGF-β signaling pathway by preventing the phosphorylation of Smad2 and Smad3, key downstream mediators.[1][3] This inhibition of TGF-β signaling makes this compound a promising candidate for therapeutic intervention in diseases characterized by excessive TGF-β activity, such as fibrosis and certain cancers.[1] Preclinical studies have demonstrated the oral activity of this compound in animal models of renal fibrosis, where it has been shown to suppress glomerulonephritis and glomerulosclerosis.[1][2]
These application notes provide detailed protocols for the in vivo delivery of this compound, focusing on oral administration, which has been validated in preclinical settings. The information presented here is intended to guide researchers in designing and executing in vivo studies to further evaluate the therapeutic potential of this compound.
Mechanism of Action: Inhibition of TGF-β/ALK5 Signaling
The TGF-β signaling pathway plays a crucial role in various cellular processes, including growth, differentiation, and extracellular matrix production.[3] Dysregulation of this pathway is implicated in the pathogenesis of fibrotic diseases and cancer.
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII).[4] This binding event recruits and phosphorylates the TGF-β type I receptor, ALK5, activating its kinase function. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[3][4] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis and other pathological processes.[3]
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ALK5.[2] By preventing the phosphorylation of Smad2 and Smad3, this compound effectively blocks the downstream signaling cascade, thereby mitigating the pro-fibrotic and oncogenic effects of TGF-β.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound following a single oral administration in male WKY/Hos rats.[1]
| Dosage (mg/kg) | AUC 0-24 (µg•h/mL) |
| 0.3 | 0.075 |
| 1 | 0.28 |
| 3 | 1.6 |
| 10 | 8.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle for the oral administration of this compound, a compound with poor water solubility. This formulation is based on common practices for in vivo delivery of similar small molecule inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation (Option A: Aqueous-based):
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Vortex the mixture thoroughly until a homogenous solution is formed. Gentle warming in a water bath (37°C) may aid in dissolution.
-
-
Vehicle Preparation (Option B: Oil-based):
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing 10% DMSO with 90% Corn Oil.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add a small volume of DMSO to the this compound powder to create a concentrated stock solution. Ensure the powder is completely dissolved. Sonication may be used if necessary.
-
Add the remaining vehicle components (PEG300, Tween 80, and saline, or Corn Oil) to the dissolved this compound stock solution to achieve the final desired concentration.
-
Vortex the final formulation thoroughly to ensure homogeneity. The final solution should be clear or a uniform suspension.
-
It is recommended to prepare the formulation fresh on the day of administration.
-
Note: The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%, to minimize potential toxicity. The choice between an aqueous-based or oil-based vehicle may depend on the specific experimental requirements and the tolerability of the animal model.
Protocol 2: In Vivo Efficacy Testing in a Rodent Model of Fibrosis (Generic Workflow)
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in a rodent model of induced fibrosis. This workflow can be adapted for specific models such as unilateral ureteral obstruction (UUO) or Thy1 nephritis.
Materials and Equipment:
-
Appropriate rodent strain (e.g., WKY/Hos rats for Thy1 nephritis, Sprague-Dawley rats for UUO)
-
This compound formulation (prepared as per Protocol 1)
-
Vehicle control (prepared as per Protocol 1, without this compound)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (for disease induction models like UUO)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Tissue collection and preservation supplies (e.g., formalin, liquid nitrogen)
-
Analytical equipment for endpoint analysis (e.g., ELISA reader, PCR machine, microscope)
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
Application Notes and Protocols for R-268712 in the Inhibition of Smad3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of R-268712, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The primary application detailed is the inhibition of Smad3 phosphorylation, a critical step in the canonical TGF-β signaling pathway. This document includes key performance data, detailed experimental protocols for cell-based assays, and visual representations of the signaling pathway and experimental workflow.
Introduction
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of pathologies, particularly fibrotic diseases and cancer. A key signal transduction event in this pathway is the phosphorylation of the transcription factor Smad3 at Ser423/Ser425 by the activated ALK5 receptor.
This compound is a small molecule inhibitor that specifically targets ALK5, thereby preventing the downstream phosphorylation of Smad3.[1][2][3][4][5] Its high potency and selectivity make it a valuable tool for investigating the physiological and pathological roles of TGF-β/Smad3 signaling and for the development of novel therapeutics.
Product Information
| Product Name | This compound |
| Target | Activin Receptor-Like Kinase 5 (ALK5) / TGF-β type I receptor |
| Molecular Formula | C₂₀H₁₈FN₅O |
| Molecular Weight | 363.39 g/mol |
| CAS Number | 879487-87-3 |
| Solubility | Soluble in DMSO |
Quantitative Data Summary
This compound demonstrates high potency in inhibiting both its direct target, ALK5, and the downstream phosphorylation of Smad3. The following table summarizes the key inhibitory concentrations.
| Parameter | Value | Assay Conditions | Reference |
| ALK5 IC₅₀ | 2.5 nM | In vitro kinase assay | [1][2][3] |
| Smad3 Phosphorylation IC₅₀ | 10.4 nM | TGF-β1 stimulated Human Fetal Lung (HFL-1) cells | [4] |
| Effective Concentration Range | 3 - 300 nM | Inhibition of Smad3 phosphorylation in HFL-1 cells | [4] |
Signaling Pathway
The diagram below illustrates the canonical TGF-β/Smad signaling pathway and the mechanism of action for this compound.
References
Application Notes and Protocols for R-268712: A Potent and Selective ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the long-term storage, stability assessment, and experimental use of R-268712, a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).
Product Information
| Parameter | Value | Reference |
| IUPAC Name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | [1](--INVALID-LINK--) |
| CAS Number | 879487-87-3 | [1](--INVALID-LINK--) |
| Molecular Formula | C₂₀H₁₈FN₅O | [1](--INVALID-LINK--) |
| Molecular Weight | 363.39 g/mol | [1](--INVALID-LINK--) |
| Mechanism of Action | Potent and selective inhibitor of ALK5 (IC₅₀ = 2.5 nM). It exhibits approximately 5000-fold selectivity over p38 MAPK. | (2--INVALID-LINK-- |
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity over time. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. | [3](4--INVALID-LINK--,--INVALID-LINK-- |
| 4°C | Up to 6 months | For shorter-term storage. | [5](--INVALID-LINK--) | |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [3](6--INVALID-LINK-- |
| -20°C | Up to 1 month | For short-term use. | [3](--INVALID-LINK--) |
Note on Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[1](--INVALID-LINK--) It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[3](--INVALID-LINK--)
Experimental Protocols
Protocol for In Vitro Inhibition of TGF-β1-Induced Fibrosis in Human Kidney Cells
This protocol describes a method to assess the anti-fibrotic activity of this compound in a cell-based assay using human kidney-2 (HK-2) cells.
Materials:
-
Human kidney-2 (HK-2) cells
-
DMEM/F12 medium supplemented with 10% FBS
-
Recombinant Human TGF-β1
-
This compound
-
DMSO (cell culture grade)
-
TRIzol reagent
-
qRT-PCR reagents and primers for fibrosis markers (e.g., ACTA2 (α-SMA), COL1A1, FN1)
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM/F12 medium with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed HK-2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starvation: Prior to treatment, starve the cells in serum-free DMEM/F12 for 12-24 hours.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induce fibrosis by adding TGF-β1 to the media at a final concentration of 5-10 ng/mL.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
RNA Extraction and qRT-PCR:
-
Lyse the cells using TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA and perform qRT-PCR to analyze the expression of fibrosis-related genes. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Protocol for Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis in Mice
This protocol outlines the procedure for inducing renal fibrosis in mice via UUO and assessing the therapeutic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Paraformaldehyde (4%) for tissue fixation
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Make a midline abdominal incision to expose the left kidney and ureter.
-
Ureteral Ligation: Carefully isolate the left ureter and ligate it at two points using 4-0 silk suture. For sham-operated control animals, the ureter is mobilized but not ligated.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound orally (e.g., at doses of 1, 3, or 10 mg/kg) once or twice daily, starting from the day of surgery for a period of 7-14 days.(--INVALID-LINK--) Administer vehicle to the control group.
-
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with PBS.
-
Harvest the obstructed (left) and contralateral (right) kidneys.
-
Fix one-half of the kidney in 4% paraformaldehyde for histological analysis (e.g., Masson's trichrome, Sirius Red staining for collagen deposition) and immunohistochemistry for fibrosis markers (e.g., α-SMA, Fibronectin).
-
Snap-freeze the other half for protein or RNA analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
TGF-β/Smad Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical TGF-β/Smad signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the phosphorylation of Smad2/3 by ALK5.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key steps in the workflow for evaluating the in vivo efficacy of this compound in a UUO mouse model of renal fibrosis.
Caption: Workflow for assessing this compound efficacy in a UUO model.
Stability-Indicating Method and Degradation Pathway (To be determined)
A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying this compound and its degradation products in stability studies.
Forced Degradation Studies: To develop a stability-indicating method and understand the degradation pathways, this compound should be subjected to forced degradation under various stress conditions as per ICH guidelines (Q1A(R2)). This typically includes:
-
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide.
-
Thermal Degradation: Heating the solid compound and solutions.
-
Photodegradation: Exposing the compound to UV and visible light.
The degradation products should be separated from the parent compound using a suitable HPLC method and characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures. This information is crucial for understanding the degradation pathways and for the quality control of this compound.
Note: At present, a specific, validated stability-indicating HPLC method and detailed degradation pathways for this compound are not publicly available. The development and validation of such a method would be a critical step for any formal drug development program.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol for induction of human kidney cell fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Troubleshooting R-268712 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with R-268712 insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is practically insoluble in water. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: DMSO is the most highly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. Ethanol is also a viable option, although the maximum achievable concentration is lower than with DMSO.
Q3: How should I store the this compound stock solution?
A3: Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the biological target of this compound?
A4: this compound is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). It has an IC50 value of approximately 2.5 nM for ALK5.
Troubleshooting Guide for this compound Insolubility
This guide addresses common issues encountered when preparing aqueous solutions of this compound for experimental use.
Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
This is the most common issue due to the poor aqueous solubility of this compound. The following steps can be taken to mitigate this problem.
Caption: A stepwise workflow for troubleshooting precipitation of this compound in aqueous solutions.
-
Step 1: Optimize the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, and ideally below 0.1%. While a higher DMSO concentration might aid solubility, it can introduce experimental artifacts.
-
Step 2: Reduce the Working Concentration of this compound: If precipitation persists, the final concentration of this compound may be too high for your aqueous medium. Try preparing serial dilutions to determine the highest achievable concentration that remains in solution.
-
Step 3: Employ Co-solvents or Surfactants: For in vitro assays that are not cell-based, the addition of co-solvents or surfactants can significantly improve solubility.
-
Co-solvents: Polyethylene glycol (PEG) 300 or 400, propylene glycol, and ethanol are commonly used co-solvents that can be added to the aqueous buffer.
-
Surfactants: Non-ionic surfactants like Tween-80 or Triton X-100 can aid in solubilization. A typical final concentration for these surfactants is 0.01-0.1%.
-
-
Step 4: Adjust the pH of the Buffer: The solubility of some compounds can be influenced by pH. While the structure of this compound does not suggest a strong pH-dependent solubility, empirical testing of a pH range (e.g., 6.0-8.0) may be beneficial if other methods fail.
Issue 2: The compound appears to come out of solution over time during the experiment.
This indicates that the solution is supersaturated and thermodynamically unstable.
-
Solution 1: Use Freshly Prepared Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.
-
Solution 2: Incorporate a Stabilizer: For longer experiments, the inclusion of a stabilizing agent may be necessary. Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% in the buffer can sometimes help to keep hydrophobic compounds in solution.
Data and Protocols
Solubility Data Summary
| Solvent | Maximum Concentration | Source(s) |
| DMSO | 10 mM - 343.98 mM | |
| Ethanol | 18 mg/mL - 50 mM | |
| Water | Insoluble |
Note: The reported solubility in DMSO varies between suppliers. It is recommended to consult the certificate of analysis for the specific batch you are using.
Experimental Protocols
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 363.39 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.63 mg of this compound.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Ensure Complete Dissolution: Vortex the solution and, if necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
The following protocol is adapted from a formulation that yields a clear solution at a concentration of at least 2.08 mg/mL.
-
Prepare a Concentrated DMSO Stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
Signaling Pathway
This compound inhibits the TGF-β signaling pathway by targeting the ALK5 receptor.
Caption: The inhibitory action of this compound on the TGF-β/ALK5 signaling pathway.
Optimizing R-268712 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using R-268712, a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, orally active inhibitor of ALK5, also known as the transforming growth factor-β (TGF-β) type I receptor.[1][2][3] It exerts its effects by blocking the kinase activity of ALK5, which in turn prevents the phosphorylation of downstream signaling molecules, primarily Smad3.[4] This inhibition of the TGF-β/Smad signaling pathway makes this compound a valuable tool for studying and potentially treating conditions associated with excessive TGF-β signaling, such as fibrosis and certain cancers.[2][4]
Q2: What is the IC50 of this compound?
This compound has a reported IC50 of 2.5 nM for ALK5.[1][3][4][5][6] It demonstrates high selectivity for ALK5, being approximately 5000-fold more selective for ALK5 than for p38 MAP kinase.[2][3][6]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. For a 100 mM stock solution, dissolve 36.34 mg of this compound in 1 mL of DMSO.[6] It is recommended to use fresh, moisture-free DMSO to ensure maximum solubility.[5] For in vivo studies, further dilution in appropriate vehicles like a mixture of DMSO, PEG300, Tween-80, and saline may be necessary.[4] Always prepare fresh working solutions for in vivo experiments on the day of use.[4]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No or low inhibitory effect observed. | Incorrect concentration: The concentration of this compound may be too low. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Effective concentrations in vitro have been reported to range from 3 nM to 300 nM.[4] - Ensure accurate preparation of the stock solution and serial dilutions. |
| Cell line insensitivity: The cell line may not be responsive to ALK5 inhibition. | - Confirm that your cell line expresses ALK5 and is dependent on the TGF-β signaling pathway for the phenotype you are studying. | |
| Degradation of the compound: Improper storage may have led to the degradation of this compound. | - Store the stock solution at -20°C or -80°C as recommended.[1][6] Avoid repeated freeze-thaw cycles. | |
| Cytotoxicity observed. | High concentration: The concentration of this compound may be too high. | - Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). - Use the lowest effective concentration that does not impact cell viability. Studies have shown no inhibition of cell growth at concentrations up to 300 nM in HFL-1 cells after 72 hours.[4] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | - Ensure the final concentration of DMSO in the cell culture medium is below a toxic level (typically <0.5%). | |
| Precipitation of the compound in culture medium. | Low solubility: this compound has poor water solubility.[5] | - Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit. - If precipitation occurs, try pre-warming the medium and adding the compound slowly while vortexing. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy in animal models. | Inadequate dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. | - Perform a dose-escalation study to determine the optimal dosage for your animal model. Effective oral doses in rats have been reported to range from 0.3 mg/kg to 10 mg/kg.[2][4] |
| Poor bioavailability: The formulation may not be optimal for oral absorption. | - Consider using a formulation known to improve the solubility and absorption of hydrophobic compounds. A suggested vehicle includes DMSO, PEG300, Tween-80, and saline.[4] | |
| Rapid metabolism or clearance: The compound may be rapidly metabolized and cleared from the system. | - Refer to pharmacokinetic data if available. This compound has been shown to have dose-dependent plasma exposure (AUC) in rats.[4] | |
| Adverse effects or toxicity observed in animals. | High dosage: The administered dose may be too high. | - Reduce the dosage and monitor the animals closely for any signs of toxicity. |
| Vehicle-related toxicity: The vehicle used for administration may be causing adverse effects. | - Administer a vehicle-only control group to assess any potential toxicity of the formulation. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration Range | IC50 | Effect | Reference |
| ALK5 Kinase Activity | - | - | 2.5 nM | Inhibition of ALK5 kinase activity | [1][3][5][6] |
| Smad3 Phosphorylation | HFL-1 | 3 - 300 nM | 10.4 nM | Dose-dependent inhibition of Smad3 phosphorylation | [4] |
| Myofibroblast Transdifferentiation | HFL-1 | 3 - 300 nM | - | Dose-dependent suppression without affecting cell growth | [4] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Animal Model | Dosage Range (Oral) | Duration | Effect | Reference |
| Unilateral Ureteral Obstruction (UUO) | 1, 3, 10 mg/kg | 3 days (single daily) | Dose-dependent inhibition of renal fibrosis | [1][2] |
| Thy1 Nephritis | 0.3, 1 mg/kg | 33 days (single daily) | Renoprotective effects at 1 mg/kg, including improved renal function and inhibition of glomerular sclerosis | [2][4] |
Experimental Protocols
In Vitro Inhibition of Smad3 Phosphorylation
-
Cell Culture: Plate Human Fetal Lung Fibroblast (HFL-1) cells in appropriate culture vessels and grow to near confluence.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours to reduce basal signaling.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 3, 10, 30, 100, 300 nM) for 1 hour.[4]
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad3 phosphorylation.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blot analysis using antibodies specific for phosphorylated Smad3 (p-Smad3) and total Smad3 to determine the extent of inhibition.
In Vivo Unilateral Ureteral Obstruction (UUO) Model in Rats
-
Animal Model: Use male WKY/Hos rats.[4]
-
Surgical Procedure: Under anesthesia, perform a laparotomy to expose the left kidney and ureter. Ligate the left ureter at two points and cut between the ligatures to induce obstruction.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 1, 3, 10 mg/kg) once daily for the duration of the study (e.g., 3 days).[2][4]
-
Tissue Collection: At the end of the study, euthanize the animals and collect the obstructed kidneys.
-
Analysis: Analyze the kidney tissue for markers of fibrosis, such as hydroxyproline content or expression of fibrotic genes (e.g., collagen I, α-SMA).
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
Caption: A logical flow for troubleshooting common experimental issues with this compound.
References
- 1. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. R 268712 | TGF-β Receptors | Tocris Bioscience [tocris.com]
Common pitfalls in R-268712 animal studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using R-268712, a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).[1][2][3] Common applications include studies of renal fibrosis and cancer.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and orally active inhibitor of ALK5, which is a transforming growth factor-β (TGF-β) type I receptor.[1] It exerts its effect by blocking the kinase activity of ALK5, which in turn prevents the phosphorylation of the downstream signaling molecule Smad3.[4] This inhibition effectively suppresses TGF-β signaling pathways that are implicated in fibrosis and cell proliferation.[1]
Q2: What is the in vitro potency of this compound?
A2: this compound is a highly potent inhibitor of ALK5 with a reported IC50 of 2.5 nM.[1][2][3][4][5] In cell-based assays, it has been shown to inhibit the phosphorylation of Smad3 with an IC50 of 10.4 nM.[4]
Q3: Is this compound selective?
A3: Yes, this compound is reported to be highly selective for ALK5. For instance, it exhibits approximately 5000-fold greater selectivity for ALK5 over p38 MAPK.[1][2][3] However, like many kinase inhibitors, off-target effects at higher concentrations cannot be entirely ruled out and should be considered when interpreting unexpected phenotypes.
Q4: How should I formulate this compound for animal studies?
A4: this compound is orally bioavailable.[2] For formulation, its solubility properties must be considered. It is soluble up to 100 mM in DMSO and 50 mM in ethanol.[2] For oral gavage, a common starting point is to dissolve the compound in DMSO and then dilute it with a vehicle suitable for animal administration, such as corn oil or a solution of 0.5% methylcellulose. Always perform a small-scale formulation test to ensure solubility and stability before preparing the bulk dosing solution.
Troubleshooting Guide
Problem 1: Lack of Efficacy in Animal Model
-
Question: I am administering this compound orally at published doses (e.g., 1-10 mg/kg) but not observing the expected therapeutic effect in my disease model. What could be wrong?
-
Answer:
-
Confirm Target Engagement: First, verify that the drug is hitting its target in the tissue of interest. The most direct method is to measure the level of phosphorylated Smad3 (p-Smad3) via Western blot or immunohistochemistry in tissue samples collected after dosing. A lack of reduction in p-Smad3 indicates a problem with drug exposure or target accessibility.
-
Check Pharmacokinetics (PK): The provided PK data is for rats.[4] If you are using a different species, such as mice, the PK profile (e.g., half-life, bioavailability) may differ significantly. Consider conducting a pilot PK study in your specific animal model to ensure adequate drug exposure (AUC) and peak concentration (Cmax) are being achieved.
-
Review Dosing Regimen: this compound was shown to be effective with single daily oral administration in rat models of renal fibrosis.[1][4] Depending on the disease model's progression and the drug's half-life in your model system, the dosing frequency may need adjustment.
-
Formulation Issues: Ensure the compound is fully dissolved and stable in your vehicle. Precipitation of the compound will lead to inconsistent and insufficient dosing.
-
Problem 2: Unexpected Toxicity or Adverse Effects
-
Question: My animals are exhibiting unexpected adverse effects, such as weight loss or lethargy, not described in the literature. What should I do?
-
Answer:
-
Evaluate Dose Level: The published studies in rat models of renal disease used doses up to 10 mg/kg.[1][3] Toxicity can be dose-dependent. Consider running a dose-range-finding study to establish the maximum tolerated dose (MTD) in your specific model and strain.
-
Consider Mechanism-Based Toxicity: The TGF-β pathway is crucial for maintaining homeostasis in many tissues, including immune function and cardiac tissue. Inhibition of this pathway can lead to systemic effects. General adverse effects associated with kinase inhibitors can include fatigue, diarrhea, and rash.[6] Monitor animals closely for clinical signs and consider performing baseline hematology and clinical chemistry to identify potential organ toxicities.
-
Vehicle Control: Ensure the adverse effects are not caused by the formulation vehicle itself. A vehicle-only control group is critical to correctly attribute any toxicity to the compound.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target/Process | Assay Type | IC50 | Reference |
| ALK5 Kinase Activity | Biochemical Assay | 2.5 nM | [1][2][3][4][5] |
| Smad3 Phosphorylation | Cell-based Assay (HFL-1 cells) | 10.4 nM | [4] |
| Myofibroblast Transdifferentiation | Cell-based Assay (HFL-1 cells) | Effective at 3-300 nM | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Male WKY/Hos Rats (Single Oral Dose)
| Dose (mg/kg) | AUC₀₋₂₄ (µg·h/mL) |
| 0.3 | 0.075 |
| 1 | 0.28 |
| 3 | 1.6 |
| 10 | 8.2 |
| Data summarized from MedchemExpress, citing primary literature.[4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad3 (p-Smad3) in Kidney Tissue
-
Sample Collection: Euthanize animals at a predetermined time point after the final dose of this compound (e.g., 2-4 hours post-dose to capture peak inhibition). Immediately harvest kidney tissue and snap-freeze in liquid nitrogen. Store at -80°C.
-
Protein Extraction: Homogenize frozen kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Smad3 (e.g., targeting Ser423/425). Use a loading control antibody (e.g., β-actin or GAPDH) on the same membrane or a parallel one.
-
Washing & Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the p-Smad3 signal to the total Smad3 or loading control signal.
Protocol 2: Rat Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis
This protocol is based on descriptions of the model used in this compound evaluation.[1][3]
-
Animals: Use male rats (e.g., Wistar or Sprague-Dawley, ~200-250g). Allow animals to acclimate for at least one week.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Surgical Procedure:
-
Place the animal on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys.
-
Gently move the intestines to visualize the left ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Ensure the blood supply to the kidney is not compromised.
-
Reposition the intestines and close the incision in layers.
-
-
Post-Operative Care: Administer analgesic and monitor the animal for recovery.
-
Dosing: Begin oral administration of this compound or vehicle one day after surgery and continue daily for the duration of the study (e.g., 3-14 days). Doses of 1, 3, and 10 mg/kg have been shown to be effective.[1][3]
-
Endpoint Analysis: At the end of the study, euthanize the animals, harvest the ligated (left) and contralateral (right) kidneys for analysis of fibrosis markers (e.g., histology with Masson's trichrome stain, Western blot for collagen I or α-SMA, and p-Smad3).
Visualizations
Caption: this compound inhibits the ALK5 kinase, preventing Smad3 phosphorylation.
References
- 1. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of R-268712
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of R-268712, a potent and selective inhibitor of the TGF-β type I receptor/ALK5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] It exerts its effects by binding to ALK5 and preventing the phosphorylation of downstream signaling molecules, such as Smad2 and Smad3.[5] This inhibition effectively blocks the canonical TGF-β signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and fibrosis.[6][7][8][9][10]
Q2: What is known about the selectivity and off-target profile of this compound?
This compound is reported to be a highly selective inhibitor for ALK5 with an IC50 of 2.5 nM.[1][2][3][4][5] Notably, it exhibits approximately 5,000-fold greater selectivity for ALK5 over p38 MAPK.[1][2][4] While this indicates a high degree of specificity, a comprehensive kinome-wide screen to identify all potential off-targets is not publicly available. As with any small molecule inhibitor, off-target interactions at higher concentrations are possible and should be experimentally evaluated.
Q3: What are off-target effects, and why are they a concern when using this compound?
Off-target effects are unintended interactions of a small molecule, like this compound, with proteins other than its intended target (ALK5). These interactions can lead to a variety of issues, including:
-
Misleading experimental results: Attributing an observed phenotype to the inhibition of ALK5 when it is, in fact, caused by an off-target interaction.
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cytotoxicity.
Therefore, understanding and mitigating potential off-target effects is crucial for obtaining reliable and reproducible data.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with known TGF-β/ALK5 signaling.
Possible Cause: The phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An on-target effect should correlate with the IC50 for ALK5 inhibition (in the low nanomolar range). Off-target effects often manifest at higher concentrations.
-
Use a Structurally Unrelated ALK5 Inhibitor: Treat your cells with a different, structurally distinct ALK5 inhibitor. If the same phenotype is observed, it is more likely to be a true on-target effect.
-
Conduct a Rescue Experiment: If possible, overexpress a constitutively active form of a downstream effector of ALK5 (e.g., a phosphomimetic Smad2/3). If this rescues the phenotype induced by this compound, it provides strong evidence for an on-target mechanism.
-
Perform a Target Engagement Assay: Use a technique like a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to ALK5 in your cellular system at the concentrations you are using.
Issue 2: this compound induces unexpected cellular toxicity.
Possible Cause: The toxicity may be a result of either on-target or off-target effects.
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required to achieve ALK5 inhibition and assess if toxicity persists at this lower concentration.
-
Profile Against a Kinase Panel: To identify potential off-target liabilities, screen this compound against a broad panel of kinases. This can reveal interactions with kinases known to be involved in cell viability and proliferation.
-
Use a Control Cell Line: If available, use a cell line that does not express ALK5. If this compound still exhibits toxicity in this cell line, it is likely due to an off-target effect.
-
Genetic Knockdown/Knockout of ALK5: Use siRNA or CRISPR/Cas9 to reduce or eliminate ALK5 expression. If the toxicity is phenocopied by ALK5 knockdown/knockout, it suggests that the toxicity is on-target.
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the known inhibitory activity of this compound against its primary target, ALK5, and a known off-target, p38 MAPK. A more comprehensive understanding of the inhibitor's selectivity would require a broader kinase screen.
| Target | IC50 (nM) | Selectivity vs. ALK5 | Reference |
| ALK5 | 2.5 | - | [1][2][3][4] |
| p38 MAPK | >12,500 | ~5,000-fold | [1][2][4] |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of purified human kinases.
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) in the presence of different concentrations of this compound.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each kinase at each concentration of this compound. The data is then plotted to determine the IC50 value for each interaction.
-
Selectivity Analysis: Compare the IC50 values for off-target kinases to the IC50 for ALK5 to determine the selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, ALK5, in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to a sufficient density. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Heat Treatment: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of ALK5 using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble ALK5 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: R-268712 and Smad3 Phosphorylation
This technical support center provides troubleshooting guidance for researchers encountering a lack of Smad3 phosphorylation inhibition when using the ALK5 inhibitor, R-268712. All information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] In the canonical TGF-β signaling pathway, ALK5 is responsible for the phosphorylation of Smad2 and Smad3.[3][4] Therefore, this compound is expected to inhibit the phosphorylation of Smad3 in a dose-dependent manner.[5][6]
Q2: At what concentration should this compound inhibit Smad3 phosphorylation?
In vitro studies have shown that this compound inhibits ALK5 with an IC50 of 2.5 nM.[1][2][5] The inhibition of Smad3 phosphorylation in human lung fibroblast (HFL-1) cells has been observed with an IC50 of 10.4 nM.[5][6] The effective concentration may vary depending on the cell type and experimental conditions.
Q3: Is it possible that my cell line is resistant to this compound?
While not specifically documented for this compound, resistance to kinase inhibitors can occur. This could be due to cell line-specific factors such as low expression of the target (ALK5), mutations in the ALK5 kinase domain, or the activation of compensatory signaling pathways that are independent of TGF-β.
Troubleshooting Guide
If you are not observing the expected inhibition of Smad3 phosphorylation with this compound, please consult the following troubleshooting guide.
Issue 1: Suboptimal Compound Handling and Preparation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stock Concentration | Verify the molecular weight of your specific lot of this compound (typically around 363.39 g/mol ) and recalculate the concentration.[1] | Accurate stock solution for reliable final concentrations. |
| Compound Insolubility | This compound is soluble up to 100 mM in DMSO and 50 mM in ethanol.[1] Ensure the compound is fully dissolved in the stock solution. For working solutions in aqueous media, be mindful of precipitation. Sonication may be recommended for some preparations.[7] | A clear, homogenous solution, ensuring the compound is available to the cells. |
| Compound Degradation | Store the powdered compound at -20°C. Prepare fresh working dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent inhibitor activity across experiments. |
Issue 2: Experimental Design and Execution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the optimal inhibitory concentration for your specific cell line and conditions. | Identification of the effective concentration range for Smad3 phosphorylation inhibition. |
| Insufficient Pre-incubation Time | Pre-incubate the cells with this compound for an adequate period (e.g., 1 hour) before stimulating with TGF-β.[5][6] | Allows the inhibitor to enter the cells and bind to its target before the signaling cascade is initiated. |
| Suboptimal TGF-β Stimulation | Confirm that your TGF-β ligand is active and used at a concentration that elicits a robust and reproducible Smad3 phosphorylation signal in your positive control. | A clear and strong signal for phosphorylated Smad3 in the absence of the inhibitor, providing a suitable window to observe inhibition. |
| High Cell Density | High cell confluence can sometimes alter cellular responses to signaling molecules. Ensure consistent cell seeding density across all experimental conditions. | Reproducible and consistent experimental results. |
Issue 3: Sample Preparation and Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Phosphatase Activity | During cell lysis, it is crucial to use a lysis buffer containing phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to prevent the dephosphorylation of Smad3. | Preservation of the phosphorylation status of Smad3, allowing for accurate detection. |
| Insufficient Protein Lysis | For nuclear-localized proteins like phosphorylated Smad3, ensure complete cell lysis. Sonication of the cell lysate can improve the recovery of nuclear proteins. | Increased signal for phosphorylated Smad3 in your positive control. |
| Antibody Issues (Western Blotting) | Use a primary antibody specifically validated for detecting phosphorylated Smad3 (at Ser423/425). Optimize the antibody dilution and incubation conditions. Ensure the secondary antibody is appropriate and not expired. | A specific and strong band for phosphorylated Smad3 at the correct molecular weight (around 52 kDa). |
| Low Signal in Detection Assay | For ELISA or Western blotting, ensure sufficient protein loading. For whole tissue lysates, a higher protein load (at least 100 µg per lane for Western blotting) may be necessary. | A detectable signal for phosphorylated Smad3 that allows for accurate quantification. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Smad3
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. The following day, pre-incubate the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Add TGF-β ligand (e.g., 5-10 ng/mL) to the appropriate wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or a detergent-compatible protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with an equal volume of 2x SDS-PAGE sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Smad3 (Ser423/425) overnight at 4°C, with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Smad3 or a housekeeping protein like GAPDH.
Protocol 2: Cell-Based ELISA for Phosphorylated Smad3
Commercially available cell-based ELISA kits provide a high-throughput method for detecting phosphorylated Smad3. The general workflow is as follows:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound and/or TGF-β as described for the Western blotting protocol.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% formaldehyde and then permeabilize them with a detergent-based buffer.
-
Blocking: Block non-specific binding sites with the provided blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated Smad3.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop Solution and Reading: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Normalization: A parallel set of wells should be stained with an antibody for total Smad3 to normalize the phospho-Smad3 signal to the total amount of the protein.
Visualizations
Caption: Canonical TGF-β/Smad signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound inhibition of Smad3 phosphorylation.
References
- 1. R 268712 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
Technical Support Center: R-268712 In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vivo bioavailability of the CRTH2 antagonist, R-268712.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Plasma Concentration | Poor aqueous solubility of this compound. | 1. Formulation Optimization: Utilize co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or cyclodextrins to enhance solubility. 2. Particle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area for dissolution. 3. Amorphous Solid Dispersions: Prepare amorphous solid dispersions of this compound with a hydrophilic polymer. |
| High first-pass metabolism. | 1. Route of Administration: Consider alternative routes that bypass the liver, such as intravenous (IV) or subcutaneous (SC) administration, to determine the extent of first-pass metabolism. 2. Co-administration with Inhibitors: If the metabolic pathway is known, co-administer with a specific inhibitor of the metabolizing enzyme (e.g., a CYP450 inhibitor) in preclinical models. This should be for investigational purposes only. | |
| Efflux by transporters (e.g., P-glycoprotein). | 1. In Vitro Permeability Assays: Use cell-based assays (e.g., Caco-2) to assess the potential for P-gp mediated efflux. 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to investigate its impact on absorption. | |
| High Inter-Individual Variability | Differences in gastrointestinal (GI) physiology (e.g., pH, transit time). | 1. Fasted vs. Fed State: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. 2. Controlled Administration: For oral gavage, ensure consistent volume and technique across all animals. |
| Genetic polymorphisms in metabolizing enzymes or transporters. | 1. Phenotyping/Genotyping: If significant variability persists, consider phenotyping or genotyping of the animal models for relevant enzymes and transporters. | |
| Poor Oral Bioavailability | A combination of the factors listed above. | 1. Systematic Approach: Follow a systematic approach to identify the primary barrier to oral absorption (solubility, permeability, metabolism). 2. IV Bolus Study: Conduct an intravenous bolus study to determine the absolute bioavailability and clearance of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). By blocking this receptor, it inhibits the activation and migration of Th2 lymphocytes, eosinophils, and basophils, which are key mediators in allergic inflammation.
Q2: What are the known physicochemical properties of this compound?
A2: While detailed proprietary data is not publicly available, this compound is known to be a small molecule. Like many oral drug candidates, it may face challenges with aqueous solubility.
Q3: Are there any known metabolites of this compound?
A3: Specific metabolic pathways for this compound are not extensively documented in public literature. In general, drug metabolism primarily occurs in the liver via Cytochrome P450 (CYP) enzymes.
Q4: What formulation strategies can be employed to improve the oral absorption of this compound?
A4: To enhance the oral bioavailability of poorly soluble compounds like this compound, several formulation strategies can be considered. These include lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), solid dispersions, and nanoparticle-based delivery systems.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Select appropriate rodent models (e.g., Sprague-Dawley rats or BALB/c mice). Acclimatize animals for at least one week before the study.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose) at the desired concentration.
-
Dosing:
-
Oral (PO): Administer a single dose via oral gavage.
-
Intravenous (IV): Administer a single bolus dose via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and F (bioavailability).
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Caption: Decision tree for troubleshooting low bioavailability of this compound.
Cell viability issues with high concentrations of R-268712
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing cell viability issues with high concentrations of R-268712.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4] It has an IC50 of 2.5 nM.[1][2][3][5] this compound functions by inhibiting the phosphorylation of Smad3, a key downstream component of the TGF-β signaling pathway.[5] This inhibition effectively suppresses TGF-β-mediated cellular responses, such as fibrosis.[3][6]
Q2: At what concentrations is this compound typically used?
In vitro studies have shown that this compound effectively inhibits the phosphorylation of Smad3 in a dose-dependent manner, with an IC50 of 10.4 nM in HFL-1 cells.[5] Concentrations ranging from 3 nM to 300 nM have been used to suppress myofibroblast transdifferentiation without affecting cell growth in HFL-1 cells over a 72-hour incubation period.[5]
Q3: Is this compound known to be cytotoxic at high concentrations?
Current literature suggests that this compound does not inhibit cell growth at concentrations up to 300 nM in HFL-1 cells.[5] If you are observing significant cell death at concentrations you consider high, it may be due to off-target effects, issues with the compound's formulation, or experimental artifacts. The troubleshooting guide below addresses these possibilities.
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO.[1][2] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced toxicity.
Troubleshooting Guide: Cell Viability Issues
If you are experiencing unexpected cell death when using this compound, consider the following potential causes and solutions.
Issue 1: Higher-than-expected cytotoxicity observed.
Potential Cause 1: Solvent Toxicity
High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Steps:
-
Calculate the final concentration of DMSO in your highest this compound treatment group.
-
Run a vehicle control experiment with a range of DMSO concentrations to determine the toxicity threshold for your specific cell line.
-
Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is consistent and below the toxic level.
-
Potential Cause 2: Compound Purity and Stability
The purity of the compound can affect its activity and toxicity. Improper storage can lead to degradation.
-
Troubleshooting Steps:
-
Verify the purity of your this compound lot.
-
Ensure the compound has been stored correctly, typically at -20°C or -80°C as a powder or in solution.[2]
-
Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
Potential Cause 3: Cell Line Sensitivity
Different cell lines can have varying sensitivities to small molecule inhibitors and their solvents.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line.
-
Consider that some cell types may be more susceptible to off-target effects at higher concentrations.
-
Potential Cause 4: Assay Interference
The chosen cell viability assay may be incompatible with the compound or experimental conditions. For example, some compounds can interfere with the chemical reactions of tetrazolium-based assays like MTT.[7]
-
Troubleshooting Steps:
-
Use an alternative, orthogonal cell viability assay to confirm your results. For instance, if you are using an MTT assay, try a method based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[8][9]
-
Review the literature for known interferences with your chosen assay.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (ALK5 Inhibition) | 2.5 nM | ALK5 kinase activity assay | [1][2][3] |
| IC50 (Smad3 Phosphorylation) | 10.4 nM | HFL-1 cells | [5] |
| Effect on Cell Growth | No inhibition | HFL-1 cells (up to 300 nM for 72h) | [5] |
Experimental Protocols
Protocol: Cell Viability Assessment Using a Luminescent ATP-Based Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Seed cells into a 96-well, opaque-walled plate suitable for luminescence readings. The volume is typically 100 µL per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the luminescent ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value, if applicable.
-
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway by targeting ALK5.
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: A decision tree for troubleshooting unexpected cell viability issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 3. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adjusting R-268712 dosage for different rat strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALK5 inhibitor, R-268712.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It exerts its effects by blocking the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby inhibiting the canonical TGF-β/Smad signaling pathway.[1][3] This pathway is critically involved in cellular processes such as fibrosis, inflammation, and cell proliferation.[1][2]
Q2: In which rat strains has this compound been tested, and what were the effective dosages?
A2: this compound has been evaluated in male WKY/Hos rats in a Thy1 nephritis model and in male Col1a1-Luc Tg rats in a unilateral ureteral obstruction (UUO) model.[4] In the Thy1 nephritis model, oral administration of 0.3 and 1 mg/kg daily showed renoprotective effects, with 1 mg/kg significantly reducing proteinuria and glomerulosclerosis.[4][5] In the UUO model, oral doses of 1, 3, and 10 mg/kg administered daily for three days dose-dependently inhibited renal fibrosis.[4][5]
Q3: How do I adjust the dosage of this compound for different rat strains, such as Sprague Dawley or Wistar?
A3: Currently, there is no specific dosage data available for this compound in Sprague Dawley or Wistar rats. When adjusting dosages between different rat strains, it is crucial to consider potential variations in drug metabolism, pharmacokinetics, and pharmacodynamics. A common approach for extrapolating doses between different species or strains is allometric scaling, which takes into account the body surface area. However, this method has its limitations.
For initiating studies in a new rat strain, a pilot dose-response study is highly recommended. Start with a lower dose, based on the effective doses reported in other strains (e.g., 0.3-1 mg/kg), and escalate the dose to determine the optimal therapeutic window while monitoring for efficacy and any potential adverse effects. Careful observation of the animals for any signs of toxicity is essential.
Q4: What are the pharmacokinetic properties of this compound in rats?
A4: Pharmacokinetic data for this compound is available for male WKY/Hos rats following a single oral administration. The area under the plasma concentration-time curve from 0 to 24 hours (AUC0-24) demonstrates a dose-dependent increase.[4] Please refer to the data table below for specific values.
Q5: What is the recommended method for oral administration of this compound to rats?
A5: The recommended method for oral administration of this compound is by oral gavage. This ensures accurate dosing directly into the stomach. A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Data Presentation
Table 1: Summary of this compound Dosage and Pharmacokinetics in Rats
| Rat Strain | Disease Model | Doses Administered (mg/kg, p.o.) | Key Findings | Pharmacokinetic Parameter (AUC0-24 µg·h/mL) |
| Male WKY/Hos | Thy1 Nephritis | 0.3, 1 (daily for 33 days) | 1 mg/kg significantly reduced proteinuria and glomerulosclerosis.[4][5] | 0.075 (for 0.3 mg/kg), 0.28 (for 1 mg/kg), 1.6 (for 3 mg/kg), 8.2 (for 10 mg/kg)[4] |
| Male Col1a1-Luc Tg | Unilateral Ureteral Obstruction (UUO) | 1, 3, 10 (daily for 3 days) | Dose-dependent inhibition of renal luciferase activity, indicating reduced fibrosis.[4] | Not Reported |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol provides a standardized procedure for the oral administration of this compound to rats.
Materials:
-
This compound compound
-
Appropriate vehicle for solubilizing this compound (e.g., as specified in the compound's datasheet)
-
Sterile syringes (1 mL or appropriate size)
-
Stainless steel or flexible plastic gavage needles (16-18 gauge for adult rats)[6]
-
Scale for weighing the rats
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement and Preparation:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors.[7]
-
Prepare the dosing solution of this compound at the desired concentration in the appropriate vehicle.
-
Draw the calculated volume of the dosing solution into the syringe and attach the gavage needle. Ensure there are no air bubbles in the syringe.
-
-
Administration:
-
Hold the rat in an upright position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[8]
-
The rat should swallow as the needle is gently advanced down the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.[8]
-
Once the needle is inserted to the pre-measured mark, slowly administer the solution over 2-3 seconds.[8]
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the rat to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing or regurgitation.[8]
-
Mandatory Visualization
TGF-β/ALK5 Signaling Pathway
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by this compound.
Experimental Workflow for Dose Determination
Caption: A logical workflow for determining the optimal dose of this compound in a new rat strain.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Preventing degradation of R-268712 in solution
Technical Support Center: R-268712
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the degradation of this compound in solution, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is highly soluble in DMSO, with concentrations of up to 110 mg/mL (302.7 mM) being achievable.[3] It is also soluble in ethanol to 50 mM but is considered insoluble in water.[1] For biological experiments, it is crucial to use a fresh stock of anhydrous DMSO, as DMSO can absorb moisture, which may accelerate compound degradation or cause solubility issues.[2][4]
Q2: How should I store this compound powder and its stock solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of this compound. As a solid powder, it should be stored at -20°C and is stable for up to three years.[1][3] Once dissolved, stock solutions have different stability profiles. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5] Store these aliquots in tightly sealed vials.[5]
Q3: My this compound solution appears to have precipitated after dilution in my aqueous cell culture medium. What should I do?
A3: Precipitation is a common issue when diluting a DMSO-concentrated stock into an aqueous buffer or medium.[2] this compound is insoluble in water, and a high concentration of DMSO can cause the compound to "crash out" of solution upon dilution.[1]
To prevent this:
-
Avoid high concentrations: The final concentration of DMSO in your aqueous medium should typically be less than 0.5% to minimize solvent toxicity and solubility issues.[6]
-
Use serial dilutions: Instead of a single large dilution, perform initial serial dilutions in DMSO to lower the compound concentration before the final dilution into your aqueous medium.[2]
-
Mix properly: When making the final dilution, add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid mixing.[4]
-
Check for precipitates: After dilution, let the solution stand for a few minutes and visually inspect for precipitation. If unsure, you can place a drop on a slide and check under a microscope.[4]
Q4: I am observing reduced or no activity from my this compound solution, even when freshly prepared. What could be the cause?
A4: If a freshly prepared solution is inactive, consider the following possibilities:
-
Incomplete Dissolution: this compound may require mechanical assistance to fully dissolve.[3] Ensure the compound is completely in solution by vortexing or using brief sonication.[3][4]
-
Solvent Quality: DMSO readily absorbs water from the atmosphere.[4] Using old or non-anhydrous DMSO can introduce moisture, potentially leading to hydrolysis and degradation of the compound. Always use a fresh, high-purity, anhydrous grade of DMSO.[2]
-
Adherence to Vial: Small quantities of lyophilized powder can coat the walls or cap of the vial and may not be visible.[5] Before adding solvent, centrifuge the vial briefly to collect all the powder at the bottom.[4][5]
Troubleshooting Guide
This section addresses common problems related to this compound degradation and provides systematic steps for resolution.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in storage. | 1. Improper Storage Temperature: Storing stock solutions at -20°C is only suitable for short-term (up to 1 month).[1][6] 2. Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and physically stress the molecule, leading to degradation.[5] | 1. For long-term storage (up to 1 year), store DMSO stock solutions at -80°C.[1][3] 2. Prepare single-use aliquots from the main stock solution to avoid repeated freezing and thawing.[4] |
| Inconsistent results between experiments. | 1. Solution Instability in Aqueous Medium: Some compounds are not stable for long periods in aqueous buffers, even at 4°C.[2] 2. Precipitation in Final Medium: The compound may be precipitating at its working concentration, leading to an inaccurate final concentration. | 1. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Do not store this compound in aqueous buffers. 2. Confirm the solubility at the final working concentration. If precipitation is observed, consider using a co-solvent or adjusting the final DMSO concentration (while staying within cell-tolerated limits).[6] |
| Unexpected peaks appear in analytical analysis (e.g., HPLC, LC-MS). | 1. Chemical Degradation: The compound may be degrading due to oxidation, hydrolysis, or photolysis. 2. Solvent Contamination: The solvent (e.g., DMSO) may be contaminated or of poor quality. | 1. Protect solutions from light by using amber vials or wrapping vials in foil. Purge vials with nitrogen or argon gas before sealing to prevent oxidation, especially for long-term storage. 2. Use fresh, high-purity, anhydrous solvents from a reputable supplier.[2] |
Data Summary: this compound Storage & Solubility
| Parameter | Solid (Powder) | Solution in DMSO | Solution in Ethanol | Aqueous Solution |
| Recommended Storage Temp. | -20°C[1][3] | -80°C (long-term)[1][3] or -20°C (short-term)[1][6] | -80°C (long-term) or -20°C (short-term) | Not Recommended |
| Stability | Up to 3 years[1][3] | Up to 1 year at -80°C; 1 month at -20°C[1][3] | Data not specified, assume similar to DMSO | Prone to precipitation and degradation[2] |
| Max Solubility | N/A | ~110 mg/mL (~302.7 mM)[3] | ~50 mM | Insoluble[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a method to empirically determine the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining after incubation under various conditions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your chosen aqueous buffer or cell culture medium
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
C18 HPLC column
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% formic acid
-
Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare Stock Solution: Carefully weigh this compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This is your T=0 reference stock . Store it immediately at -80°C.
-
Prepare Test Solutions: Dilute the stock solution into your aqueous experimental buffer (e.g., PBS or cell culture medium) to your typical final working concentration.
-
Initial Analysis (T=0): Immediately after preparing the test solution, take an aliquot and inject it into the HPLC system. This serves as the 100% integrity baseline.
-
HPLC Method (Example): Use a gradient elution on a C18 column, from 5% ACN (+0.1% formic acid) to 95% ACN (+0.1% formic acid) over 15 minutes. Monitor at a relevant UV wavelength (determine by UV scan) or by MS.
-
-
Incubation: Aliquot the remaining test solution into several sealed vials and place them at different incubation temperatures (e.g., 4°C for refrigerator, 25°C for room temp, 37°C for physiological conditions).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), remove one vial from each temperature condition.
-
Sample Analysis: Analyze the samples by HPLC using the same method as the T=0 sample.
-
Data Analysis:
-
Identify the peak corresponding to intact this compound in the T=0 chromatogram.
-
Measure the peak area of this compound at each time point and temperature.
-
Calculate the percentage of this compound remaining relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Observe the appearance of new peaks, which indicate degradation products.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of ALK5 Inhibitors: R-268712 versus SB431542
In the landscape of TGF-β signaling research, the selective inhibition of Activin Receptor-Like Kinase 5 (ALK5) is crucial for dissecting its role in various physiological and pathological processes, including fibrosis, cancer, and immune responses. Among the chemical probes available, R-268712 and SB431542 have emerged as widely utilized small molecule inhibitors. This guide provides a comprehensive and objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters of this compound and SB431542 based on available in vitro data. It is important to note that while these values provide a strong indication of potency and selectivity, direct comparisons should be made with caution as they are derived from separate studies, potentially with minor variations in assay conditions.
| Parameter | This compound | SB431542 |
| Target | ALK5 (TGF-β Type I Receptor) | ALK5 (TGF-β Type I Receptor), ALK4, ALK7 |
| IC50 for ALK5 | 2.5 nM | 94 nM |
| Cellular Potency (Smad3 Phosphorylation) | IC50 = 10.4 nM | Inhibits Smad2 phosphorylation |
| Selectivity | ~5000-fold more selective for ALK5 than p38 MAPK | >100-fold more selective for ALK5 than p38 MAPK; no significant activity against ALK1, ALK2, ALK3, ALK6, ERK, JNK pathways |
| Oral Bioavailability | Orally active | Information not readily available |
Deciphering the TGF-β/ALK5 Signaling Cascade
The transforming growth factor-β (TGF-β) signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding event recruits and phosphorylates the type I receptor, ALK5, leading to the activation of its kinase domain. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes. Both this compound and SB431542 act as ATP-competitive inhibitors of the ALK5 kinase domain, thereby blocking this entire downstream signaling cascade.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize ALK5 inhibitors.
In Vitro ALK5 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5. A common method is the LanthaScreen™ Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant ALK5 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-tag antibody (specific to the tag on the recombinant ALK5)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compounds (this compound, SB431542) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and SB431542 in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase/Antibody Mixture: Prepare a solution containing the ALK5 enzyme and the Eu-anti-tag antibody in kinase buffer at 2X the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the serially diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Initiate the reaction by adding 10 µL of the fluorescent tracer at 2X the final concentration.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for TGF-β-Induced Smad Phosphorylation
This assay determines the inhibitor's ability to block the phosphorylation of Smad2/3 in a cellular context, providing a measure of its cell permeability and on-target efficacy.
Materials:
-
Human cell line responsive to TGF-β (e.g., HaCaT, A549, or primary human lung fibroblasts)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
Test compounds (this compound, SB431542) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and anti-total Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. The day before the experiment, starve the cells in serum-free or low-serum (0.5% FBS) medium for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or SB431542 for 1 hour. Include a vehicle control (DMSO).
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-Smad2/3 and normalize to the total Smad2/3 levels. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.
Conclusion
Both this compound and SB431542 are valuable tools for the specific inhibition of ALK5 in the TGF-β signaling pathway. The choice between them will depend on the specific requirements of the experiment.
-
This compound offers significantly higher potency with an IC50 in the low nanomolar range, making it an excellent choice for applications requiring potent and highly selective ALK5 inhibition. Its demonstrated oral activity also makes it suitable for in vivo studies.
-
SB431542 , while less potent than this compound, is a well-characterized and widely used ALK5 inhibitor. Its inhibitory activity extends to ALK4 and ALK7, which may be a consideration depending on the research question. It has a proven track record of selectivity against other kinase families.
Researchers should carefully consider the desired potency, selectivity profile, and the specific cellular context of their experiments when selecting between these two inhibitors. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other ALK5 inhibitors.
A Comparative Analysis of R-268712 and Other ALK5 Inhibitors for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Activin-like Kinase 5 (ALK5) inhibitor, R-268712, with other notable ALK5 inhibitors: Galunisertib, Repsox, and SB-431542. This document synthesizes experimental data to evaluate their efficacy, potency, and selectivity, offering a valuable resource for researchers in oncology, fibrosis, and other fields where the TGF-β signaling pathway is a key therapeutic target.
Introduction to ALK5 Inhibition
Activin-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor I (TGFβRI), is a serine/threonine kinase receptor that plays a pivotal role in the TGF-β signaling pathway. This pathway is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in the pathogenesis of numerous diseases, most notably cancer and fibrosis. ALK5 inhibitors block the kinase activity of the receptor, thereby preventing the phosphorylation of downstream SMAD proteins and disrupting the pro-tumorigenic and pro-fibrotic signaling cascade.
Comparative Efficacy and Potency
The inhibitory activity of small molecule inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value signifies a higher potency.
The available data indicates that this compound is a highly potent inhibitor of ALK5.[1][2][3][4][5] One study reports an IC50 value of 2.5 nM for this compound in an in vitro kinase assay.[1][2][3][4][5] In cellular assays, this compound has been shown to inhibit the phosphorylation of Smad3, a downstream target of ALK5, with an IC50 of 10.4 nM.[2]
For comparison, Galunisertib (also known as LY2157299) has a reported IC50 of 51 nM in an autophosphorylation kinase assay.[6] Repsox has demonstrated potent inhibition of ALK5 autophosphorylation with an IC50 of 4 nM. SB-431542, another widely used ALK5 inhibitor, has a reported IC50 of 94 nM.
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions. However, one study directly comparing this compound and SB-431542 in a mouse model of fibrosis suggested that this compound is a "better optimized ALK5 inhibitor".[7]
Table 1: Comparison of In Vitro Potency (IC50) of ALK5 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ALK5 | 2.5 | Kinase Assay | [1][3][4][5] |
| p-Smad3 | 10.4 | Cellular Assay (HFL-1 cells) | [2] | |
| Galunisertib (LY2157299) | ALK5 | 51 | Autophosphorylation Kinase Assay | [6] |
| p-SMAD (cellular) | 64 | Cellular Assay (NIH3T3 cells) | [6] | |
| Repsox | ALK5 | 4 | Autophosphorylation Kinase Assay | |
| SB-431542 | ALK5 | 94 | Kinase Assay |
Selectivity Profile
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. This compound has demonstrated remarkable selectivity. It is approximately 5000-fold more selective for ALK5 than for p38 mitogen-activated protein kinase (MAPK).[1][4]
Galunisertib has also been profiled against a large panel of kinases and has shown a high degree of selectivity for ALK5 and the closely related ALK4.[6][8] SB-431542 is a selective inhibitor of ALK4, ALK5, and ALK7, but does not significantly inhibit other ALK family members or other signaling pathways like ERK, JNK, or p38 MAP kinase.
Table 2: Selectivity of ALK5 Inhibitors
| Inhibitor | Primary Target | Selectivity Notes | Reference |
| This compound | ALK5 | ~5000-fold more selective for ALK5 than p38 MAPK. | [1][4] |
| Galunisertib | ALK5 | Highly selective for ALK5 and ALK4. | [6][8] |
| Repsox | ALK5 | Selective for TGF-β type I receptor. | |
| SB-431542 | ALK4, ALK5, ALK7 | Selective inhibitor of activin and TGF-β signaling; no effect on BMP signaling or ERK, JNK, p38 MAPK pathways. |
In Vivo Efficacy
Preclinical studies in animal models have provided evidence for the in vivo efficacy of this compound. Oral administration of this compound has been shown to inhibit the development of renal fibrosis in a dose-dependent manner in a unilateral ureteral obstruction (UUO) model.[1] Furthermore, in a model of glomerulonephritis, this compound reduced proteinuria and glomerulosclerosis, leading to improved renal function.[1]
Galunisertib has also demonstrated anti-tumor activity in various patient-derived tumor xenograft models.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate ALK5 inhibitors.
In Vitro ALK5 Kinase Assay (Radiometric)
This assay measures the direct inhibition of ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 (active)
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant ALK5, and MBP substrate.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporation of ³²P into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cellular Assay for ALK5 Inhibition (Western Blot for p-Smad3)
This assay assesses the ability of an inhibitor to block ALK5 signaling within a cellular context.
Materials:
-
Human fetal lung fibroblast (HFL-1) cells or other suitable cell line
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-Smad3 (p-Smad3) and total Smad3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Western blotting equipment
Procedure:
-
Seed HFL-1 cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a designated period (e.g., 24 hours).
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1 hour.
-
Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Smad3 and total Smad3.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-Smad3 signal to the total Smad3 signal.
-
Calculate the percentage of inhibition of Smad3 phosphorylation for each compound concentration and determine the IC50 value.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: TGF-β/ALK5 Signaling Pathway and the Mechanism of this compound Inhibition.
Caption: Experimental Workflow for an In Vitro ALK5 Kinase Inhibition Assay.
Conclusion
This compound emerges as a highly potent and selective inhibitor of ALK5. The available data suggests that it may offer an improved efficacy and selectivity profile compared to some other well-established ALK5 inhibitors. Its demonstrated in vivo activity in models of fibrosis further underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. For researchers investigating the TGF-β signaling pathway, this compound represents a powerful pharmacological probe for elucidating the role of ALK5 in health and disease. As with any scientific investigation, the choice of inhibitor should be guided by the specific experimental context and a thorough review of the primary literature.
References
- 1. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Selectivity of R-268712: A Comparative Analysis Against p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a detailed comparison of R-268712's selectivity with a focus on its activity against p38 mitogen-activated protein kinase (MAPK), benchmarked against established p38 MAPK inhibitors.
This compound is a potent and highly selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5), with a half-maximal inhibitory concentration (IC50) of 2.5 nM.[1] Notably, it exhibits approximately 5000-fold greater selectivity for ALK5 over p38 MAPK.[1] This high degree of selectivity is a critical attribute, as off-target inhibition of kinases like p38 MAPK can lead to unintended cellular responses.
The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation. The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ, which are involved in a variety of cellular processes, including apoptosis, cell cycle regulation, and the production of pro-inflammatory cytokines.[2][3] Given its central role in inflammation, p38 MAPK is a significant target for the development of therapeutics for inflammatory diseases. However, the development of p38 MAPK inhibitors has been challenging, with issues of off-target effects and toxicity hindering clinical progress.[3]
This guide provides a comparative analysis of this compound against several well-characterized p38 MAPK inhibitors, offering a clear perspective on its selectivity profile.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and selected p38 MAPK inhibitors against their primary targets and p38 MAPK isoforms. This data, compiled from various sources, highlights the distinct selectivity profiles of these compounds.
| Compound | Primary Target(s) | IC50 / Kd (nM) vs. Primary Target(s) | p38α MAPK (IC50/Kd, nM) | p38β MAPK (IC50/Kd, nM) | p38γ MAPK (IC50, nM) | p38δ MAPK (IC50, nM) |
| This compound | ALK5 | 2.5 (IC50) | ~12,500 (estimated IC50) | - | - | - |
| BIRB 796 | p38 MAPKs | - | 38 (IC50) | 65 (IC50) | 200 | 520 |
| VX-702 | p38α/β MAPK | - | 3.7 (Kd), 4-20 (IC50) | 17 (Kd) | - | - |
| SCIO-469 | p38α MAPK | - | 9 (IC50) | ~90 (estimated IC50) | - | - |
| SB202190 | p38α/β MAPK | - | 50 (IC50) | 100 (IC50) | - | - |
Note: IC50 and Kd values are sourced from multiple publications and vendor websites and should be considered as representative. Experimental conditions may vary.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the process of inhibitor validation, the following diagrams have been generated.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug discovery and development. A generalized protocol for an in vitro kinase inhibition assay to determine IC50 values is outlined below.
Objective: To quantify the potency of a test compound (e.g., this compound) against a panel of kinases, including the four p38 MAPK isoforms.
Materials:
-
Purified recombinant kinases (p38α, p38β, p38γ, p38δ, and other kinases of interest).
-
Kinase-specific substrate (e.g., myelin basic protein for p38α/β).[4]
-
Test compound serially diluted in an appropriate solvent (e.g., DMSO).
-
ATP (radiolabeled [γ-³³P]ATP or unlabeled ATP depending on the assay format).
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA).[4]
-
96-well or 384-well assay plates.
-
Detection reagents and instrumentation corresponding to the chosen assay format (e.g., phosphocellulose paper and scintillation counter for radiometric assays, fluorescence plate reader for FRET or luminescence-based assays).
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the purified kinase and its specific substrate in the assay buffer.
-
Compound Addition: Add serial dilutions of the test compound to the assay wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP is typically at or near the Km value for each kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-40 minutes).[5]
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of termination and detection depends on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.[5]
-
Fluorescence/Luminescence-Based Assays (e.g., ADP-Glo™, LanthaScreen™): Add detection reagents that produce a fluorescent or luminescent signal proportional to the amount of ADP produced (kinase activity).[6]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
The data presented in this guide clearly demonstrates that this compound is a highly selective inhibitor of ALK5 with minimal activity against p38 MAPK. Its estimated IC50 for p38 MAPK is in the micromolar range, which is significantly higher than that of dedicated p38 MAPK inhibitors like BIRB 796, VX-702, SCIO-469, and SB202190. This high degree of selectivity makes this compound a valuable tool for specifically studying TGF-β/ALK5 signaling without the confounding effects of p38 MAPK inhibition. For researchers investigating the p38 MAPK pathway, the alternative inhibitors detailed in this guide offer potent and more targeted options. The choice of a specific p38 MAPK inhibitor will depend on the desired isoform selectivity and the experimental context.
References
- 1. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. assayquant.com [assayquant.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Efficacy of R-268712, a Novel ALK5 Inhibitor, Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological effects of R-268712, a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). The performance of this compound is compared with other known ALK5 inhibitors, including Galunisertib, RepSox, and SB-431542, with supporting data from various cell line studies. This document is intended to serve as a valuable resource for researchers investigating TGF-β signaling pathways in fibrosis and oncology.
Introduction to this compound
This compound is an orally active and selective small molecule inhibitor of ALK5, a critical serine/threonine kinase receptor in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators, primarily Smad2 and Smad3, thereby attenuating TGF-β-induced cellular responses such as fibrosis and epithelial-mesenchymal transition (EMT).[1] The compound has demonstrated high potency, with an IC50 of 2.5 nM for ALK5.[1][2]
Comparative Efficacy of ALK5 Inhibitors
The following tables summarize the quantitative data on the inhibitory activities of this compound and its alternatives in various cell lines.
Table 1: Inhibitory Concentration (IC50) of ALK5 Inhibitors on Kinase Activity and Pathway Activation
| Compound | Target | Assay | Cell Line | IC50 Value | Reference |
| This compound | ALK5 | Kinase Activity | - | 2.5 nM | [1][2] |
| This compound | Smad3 Phosphorylation | Western Blot | HFL-1 | 10.4 nM | [1] |
| Galunisertib | Smad2 Phosphorylation | ELISA | NIH3T3 | 64 nM | [3] |
| Galunisertib | Smad2 Phosphorylation | ELISA | 4T1-LP | 1.76 µM | [3] |
| Galunisertib | Smad2 Phosphorylation | ELISA | EMT6-LM2 | 0.89 µM | [3] |
| RepSox | ALK5 Autophosphorylation | - | HepG2 | 4 nM | [4] |
| RepSox | TGF-β Cellular Assay | - | HepG2 | 18 nM | [4] |
| RepSox | ALK5 Binding | - | HepG2 | 23 nM | [4] |
| SB-431542 | ALK5 | Kinase Activity | - | 94 nM | [5] |
| SB-431542 | ALK4 | Kinase Activity | - | 140 nM | [5] |
Table 2: Effects of ALK5 Inhibitors on Cell Proliferation in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| Galunisertib | SKOV3ip | Ovarian Cancer | MTT | 100-400 µM | [6] |
| Galunisertib | HeyA8 | Ovarian Cancer | MTT | 100-400 µM | [6] |
| Galunisertib | OVCAR8 | Ovarian Cancer | MTT | 100-400 µM | [6] |
| Galunisertib | OV2008 | Ovarian Cancer | MTT | 100-400 µM | [6] |
| Galunisertib | PEO4 | Ovarian Cancer | MTT | 100-400 µM | [6] |
| RepSox | HOS | Osteosarcoma | - | - | [7] |
| RepSox | 143B | Osteosarcoma | - | - | [7] |
Note: For RepSox in HOS and 143B cells, the study demonstrated effective inhibition of proliferation, but specific IC50 values were not provided.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β/ALK5 signaling pathway targeted by this compound and a general workflow for assessing the efficacy of ALK5 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-β2-induced migration and epithelial-mesenchymal transition in ARPE-19 by sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted dephosphorylation of SMAD3 as an approach to impede TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. europeanreview.org [europeanreview.org]
R-268712: A Potent and Selective ALK5 Inhibitor for TGF-beta Signaling Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of R-268712 with Alternative TGF-beta Inhibitors
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Its dysregulation is implicated in a wide range of diseases, from fibrotic disorders to cancer. Consequently, the development of potent and selective inhibitors of this pathway is of significant interest to the research and drug development communities. This compound is a novel and specific inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5), demonstrating high potency and oral activity. This guide provides a comparative analysis of this compound against other commonly used TGF-β inhibitors, supported by experimental data to inform inhibitor selection for preclinical research.
The TGF-beta Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI or ALK5). This phosphorylation event activates ALK5, which in turn phosphorylates the downstream signaling molecules, Smad2 and Smad3. The phosphorylated Smad2/3 complex then associates with Smad4 and translocates to the nucleus to regulate the transcription of target genes. Small molecule inhibitors targeting the kinase activity of ALK5 are a major class of TGF-β signaling inhibitors.
Reproducibility of R-268712 Effects on Glomerulonephritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on R-268712, a selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase, activin receptor-like kinase 5 (ALK-5). The focus is on its effects in preclinical models of glomerulonephritis. The information presented is based on published studies, and this guide aims to objectively present the available data to assess the potential reproducibility of its therapeutic effects.
Executive Summary
This compound has demonstrated efficacy in animal models of glomerulonephritis by selectively inhibiting ALK-5, a key component of the TGF-β signaling pathway. This pathway is critically involved in the progression of renal fibrosis and inflammation. In vivo studies show that this compound can reduce proteinuria and glomerulosclerosis. However, it is important to note that the currently available data primarily originates from a single key study, highlighting a need for independent replication to fully establish the reproducibility of these findings. This guide compares the performance of this compound with other ALK-5 inhibitors and discusses its mechanism of action, supported by experimental data.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 | Cell Line | Reference |
| ALK-5 | Kinase Assay | 2.5 nM | - | [1] |
| Smad3 Phosphorylation | Western Blot | 10.4 nM | HFL-1 | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Anti-Thy1 Glomerulonephritis
| Treatment Group | Dose (mg/kg, p.o.) | Urine Protein (mg/day) | Glomerulosclerosis Index | Serum Creatinine (mg/dL) | Reference |
| Vehicle | - | Data not specified | Suppressed by 28% vs. vehicle | Significantly reduced vs. vehicle | [1] |
| This compound | 0.3 | Data not specified | Data not specified | Data not specified | [2] |
| This compound | 1.0 | Significantly reduced vs. vehicle | Suppressed by 28% vs. vehicle | Significantly reduced vs. vehicle | [1][2] |
Note: Specific quantitative values for proteinuria and serum creatinine were not available in the reviewed abstracts. The primary study reported a significant reduction with 1 mg/kg of this compound.[1][2]
Table 3: Comparison of this compound with another ALK-5 Inhibitor
| Compound | Model | Key Findings | Reference |
| This compound | Unilateral Ureteral Obstruction (UUO) - a model of renal fibrosis | Dose-dependently inhibited renal fibrosis at 1, 3, and 10 mg/kg. | [2] |
| SB-431542 | Not directly compared in the same glomerulonephritis study. In a fibrosis model, this compound was found to be a more optimized ALK5 inhibitor. | In a model of fibrosis, significant inhibitory effect on hydroxyproline content was seen only at 300 mg/kg, whereas this compound was effective at 30 and 100 mg/kg. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of the key experimental models used to evaluate this compound.
Heminephrectomized Anti-Thy1 Glomerulonephritis Rat Model
This model is designed to mimic human mesangial proliferative glomerulonephritis.
-
Animal Model: Male Wistar-Kyoto rats are typically used.
-
Induction of Glomerulonephritis:
-
A unilateral nephrectomy (heminephrectomy) is performed to exacerbate the disease in the remaining kidney.
-
After a recovery period, anti-Thy1.1 antibody is injected intravenously to induce mesangial cell injury.
-
-
Drug Administration:
-
This compound is administered orally, once daily. In the key study, doses of 0.3 and 1 mg/kg were used.[2]
-
Treatment typically starts shortly after disease induction and continues for several weeks.
-
-
Endpoint Analysis:
-
Proteinuria: 24-hour urine is collected at regular intervals and urinary protein concentration is measured.
-
Renal Function: Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: At the end of the study, the kidneys are harvested, fixed, and stained (e.g., with Periodic acid-Schiff) to assess the degree of glomerulosclerosis and other pathological changes.
-
Unilateral Ureteral Obstruction (UUO) Model
This is a widely used model to study renal fibrosis.
-
Animal Model: Rats or mice are used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The left ureter is ligated at two points, leading to an obstruction of urine flow and subsequent tubulointerstitial fibrosis in the affected kidney. The contralateral kidney serves as an internal control.
-
-
Drug Administration:
-
This compound is administered orally. In the reported study, doses of 1, 3, and 10 mg/kg were evaluated.[2]
-
-
Endpoint Analysis:
-
Fibrosis Markers: The obstructed kidney is harvested and analyzed for markers of fibrosis, such as collagen deposition (e.g., by measuring hydroxyproline content) and expression of profibrotic genes.
-
Mandatory Visualization
Signaling Pathway of this compound in Glomerulonephritis
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Anti-Thy1 Glomerulonephritis Model
Caption: Workflow of the anti-Thy1 glomerulonephritis animal study.
References
In Vivo Validation of R-268712's Anti-Fibrotic Properties: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-fibrotic efficacy of R-268712 against other therapeutic alternatives. Experimental data from preclinical studies are summarized to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of anti-fibrotic agents.
Introduction to this compound
This compound is an orally active and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] With an IC50 of 2.5 nM for ALK5, it demonstrates high potency.[1][2] The primary mechanism of action for this compound is the inhibition of TGF-β signaling, a critical pathway in the pathogenesis of fibrosis. By blocking ALK5, this compound prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby suppressing the transdifferentiation of fibroblasts into myofibroblasts and reducing the excessive deposition of extracellular matrix (ECM) proteins that characterize fibrotic diseases.[1][2]
Comparative Analysis of Anti-Fibrotic Agents
The therapeutic potential of this compound is best understood in the context of other anti-fibrotic agents. This comparison includes other ALK5 inhibitors and the two FDA-approved drugs for Idiopathic Pulmonary Fibrosis (IPF), Pirfenidone and Nintedanib, which have different mechanisms of action.
Mechanism of Action Overview
| Compound | Target(s) | Mechanism of Action |
| This compound | ALK5 (TGF-β Type I Receptor) | Potent and selective ATP-competitive inhibitor of ALK5 kinase activity, blocking the canonical Smad2/3 signaling pathway.[1][2] |
| Galunisertib | ALK5 (TGF-β Type I Receptor) | A small-molecule inhibitor of ALK5 kinase, preventing Smad2 phosphorylation and subsequent signaling.[3][4][5] |
| SB-431542 | ALK4, ALK5, ALK7 | Inhibits TGF-β signaling by blocking the kinase activity of ALK5 and related receptors, preventing Smad2/3 phosphorylation.[6][7] |
| Pirfenidone | Multiple/Unclear | Exerts anti-fibrotic, anti-inflammatory, and antioxidant effects. It is known to downregulate the production of pro-fibrotic factors like TGF-β1 and TNF-α.[8][9][10] |
| Nintedanib | PDGFR, FGFR, VEGFR | A multi-tyrosine kinase inhibitor that blocks signaling pathways mediated by Platelet-Derived, Fibroblast, and Vascular Endothelial Growth Factors, which are involved in fibroblast proliferation and differentiation.[11][12][13] |
In Vivo Efficacy Comparison
The following table summarizes key findings from in vivo preclinical studies for this compound and its comparators.
| Compound | Animal Model | Organ | Dosing Regimen | Key Anti-Fibrotic Outcomes |
| This compound | Unilateral Ureteral Obstruction (UUO) & Anti-Thy1 Nephritis (Rats) | Kidney | 1-10 mg/kg/day, oral | Dose-dependently inhibited renal fibrosis; reduced proteinuria and glomerulosclerosis.[2][14] |
| Galunisertib | Carbon Tetrachloride (CCl4)-induced Fibrosis (Mice) | Liver | 15-150 mg/kg, twice daily, oral | Dose-dependently prevented liver fibrosis and inhibited activation of hepatic stellate cells.[4] |
| SB-431542 | Bleomycin-induced Fibrosis (Mice) | Lung | Not specified | Inhibited the initiation and progression of pulmonary fibrosis.[15] |
| Pirfenidone | Bleomycin-induced Fibrosis (Mice) | Lung | 10-100 mg/kg/day, oral | Attenuated pulmonary fibrosis and reduced expression of pro-inflammatory and fibrogenic proteins.[8][16][17] |
| Nintedanib | Bleomycin-induced & Silica-induced Fibrosis (Mice) | Lung | 50-100 mg/kg/day, oral | Reduced lung inflammation and fibrosis; inhibited fibroblast activation and ECM deposition.[18][19][20] |
Signaling Pathways and Experimental Workflow
TGF-β/ALK5 Signaling Pathway Inhibition
This compound, Galunisertib, and SB-431542 all target the TGF-β signaling cascade at the level of the ALK5 receptor. The diagram below illustrates this common mechanism.
Multi-Tyrosine Kinase Inhibition by Nintedanib
Nintedanib targets multiple receptor tyrosine kinases (RTKs) implicated in fibrosis, as shown below.
General Workflow for In Vivo Anti-Fibrotic Studies
The validation of compounds like this compound typically follows a standardized preclinical workflow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key fibrosis models cited in this guide.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used method to induce progressive renal interstitial fibrosis.[21][22]
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6) are used.
-
Anesthesia: Animals are anesthetized using an appropriate agent (e.g., isoflurane or ketamine/xylazine).
-
Surgical Procedure: A midline abdominal incision is made to expose the kidneys and ureters. The left ureter is isolated and completely ligated at two points using non-absorbable suture. The contralateral (right) kidney serves as an internal control. For sham-operated animals, the ureter is mobilized but not ligated.
-
Drug Administration: this compound is typically administered orally (p.o.) via gavage, once daily, starting from the day of surgery for a prophylactic regimen. Doses ranging from 1 to 10 mg/kg have been shown to be effective.[2]
-
Study Duration: The study typically lasts for 7 to 21 days, after which the animals are euthanized.
-
Endpoint Analysis: Kidneys are harvested for histological analysis (e.g., Masson's trichrome staining for collagen), immunohistochemistry (e.g., for α-SMA), and molecular analysis (e.g., qPCR for fibrotic markers like Col1a1 and TGF-β1).
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most common model for studying idiopathic pulmonary fibrosis (IPF).[8]
-
Animals: Mice (e.g., C57BL/6) aged 8-12 weeks are commonly used.
-
Induction: Animals are anesthetized, and a single intratracheal or oropharyngeal instillation of bleomycin sulfate (typically 1-3 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
Drug Administration: Treatment with agents like Pirfenidone or Nintedanib is often initiated either prophylactically (concurrently with bleomycin) or therapeutically (e.g., 7-14 days after bleomycin administration, once fibrosis is established).[8][18] Drugs are usually given orally via gavage daily.
-
Study Duration: Animals are typically monitored for 14 to 28 days post-bleomycin instillation.
-
Endpoint Analysis: Lungs are harvested for analysis. Endpoints include lung hydroxyproline content (a measure of total collagen), histological assessment of the fibrotic area (Ashcroft score), and analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and cytokines.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is used to study chronic liver injury and fibrosis.
-
Animals: Mice (e.g., C57BL/6) or rats are used.
-
Induction: CCl4, diluted in a vehicle like corn oil or olive oil, is administered via intraperitoneal (i.p.) injection, typically twice a week for 4-8 weeks, to induce chronic liver damage.
-
Drug Administration: Therapeutic candidates like Galunisertib can be administered orally during the CCl4 induction period.[4]
-
Study Duration: The induction period can range from 4 to 12 weeks depending on the desired severity of fibrosis.
-
Endpoint Analysis: Liver tissue is collected for histological staining (Sirius Red for collagen), measurement of hydroxyproline content, and qPCR analysis of fibrotic genes (e.g., Acta2, Col1a1). Serum levels of liver enzymes (ALT, AST) are also measured to assess liver damage.
Conclusion
This compound demonstrates significant anti-fibrotic potential in preclinical renal fibrosis models through its potent and selective inhibition of ALK5. Its focused mechanism of action on the central TGF-β pathway is a key feature shared with other inhibitors like Galunisertib and SB-431542. In comparison, approved drugs such as Pirfenidone and Nintedanib operate through broader or different mechanisms, targeting multiple pathways or distinct receptor tyrosine kinases. The choice of therapeutic agent may depend on the specific fibrotic disease, the underlying pathology, and the desired therapeutic window. The in vivo models and experimental protocols outlined here provide a foundational framework for the continued evaluation and comparison of these promising anti-fibrotic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained Delivery of SB-431542, a Type I Transforming Growth Factor Beta-1 Receptor Inhibitor, to Prevent Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Small Molecule Inhibitor SB431542 Reduces Rotator Cuff Muscle Fibrosis and Fatty Infiltration By Promoting Fibro/Adipogenic Progenitor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirfenidone - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 11. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 13. droracle.ai [droracle.ai]
- 14. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential of nintedanib in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zora.uzh.ch [zora.uzh.ch]
- 21. In vitro versus in vivo models of kidney fibrosis: Time-course experimental design is crucial to avoid misinterpretations of gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kidney Fibrosis In Vitro and In Vivo Models: Path Toward Physiologically Relevant Humanized Models - PMC [pmc.ncbi.nlm.nih.gov]
R-268712: A Comparative Analysis of IC50 Across Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the half-maximal inhibitory concentration (IC50) of R-268712, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). The data presented is compiled from available preclinical studies to offer a clear perspective on its inhibitory activity.
Quantitative Analysis of this compound IC50
The inhibitory potency of this compound has been primarily evaluated through its effect on ALK5 kinase activity and the downstream phosphorylation of Smad3. Across multiple studies, a consistent IC50 value for direct ALK5 inhibition has been reported, alongside a corresponding IC50 for the inhibition of a key downstream signaling event.
| Target | IC50 | Cell Line | Description | Reference |
| ALK5 | 2.5 nM | - | In vitro kinase assay | [1][2][3] |
| Phospho-Smad3 (Ser423/425) | 10.4 nM | HFL-1 | Inhibition of TGF-β1 induced Smad3 phosphorylation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections describe the general procedures used to determine the IC50 values of this compound.
ALK5 Kinase Assay (In vitro)
The IC50 of this compound against the ALK5 enzyme was determined using a cell-free in vitro kinase assay. While the specific protocol from the primary study by Terashima et al. (2014) is not publicly available in full detail, a representative procedure for such an assay is as follows:
-
Enzyme and Substrate Preparation : Recombinant human ALK5 enzyme and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) are prepared in a kinase reaction buffer.
-
Compound Dilution : this compound is serially diluted to a range of concentrations.
-
Kinase Reaction : The ALK5 enzyme, substrate, and ATP are incubated with the various concentrations of this compound. The reaction is typically initiated by the addition of ATP.
-
Detection : The level of substrate phosphorylation is quantified. This is often achieved by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using phosphorylation-specific antibodies in an ELISA or Western blot format.
-
Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Inhibition of Smad3 Phosphorylation Assay (Cell-based)
The cellular potency of this compound was assessed by measuring the inhibition of TGF-β1-induced phosphorylation of Smad3 in human lung fibroblast (HFL-1) cells.[4] A typical workflow for this type of assay involves:
-
Cell Culture and Treatment : HFL-1 cells are cultured to a suitable confluency and then pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation : The cells are then stimulated with a constant concentration of TGF-β1 to induce the phosphorylation of Smad3.
-
Cell Lysis : After a specific incubation time, the cells are lysed to extract total protein.
-
Western Blot Analysis : The protein lysates are separated by SDS-PAGE and transferred to a membrane. The levels of phosphorylated Smad3 (pSmad3) and total Smad3 are detected using specific primary antibodies, followed by incubation with secondary antibodies and a detection reagent.
-
Quantification and IC50 Determination : The band intensities for pSmad3 and total Smad3 are quantified. The ratio of pSmad3 to total Smad3 is calculated for each this compound concentration and normalized to the TGF-β1 stimulated control without the inhibitor. The IC50 value is then calculated from the resulting dose-response curve.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound on ALK5.
Caption: Experimental workflows for determining the IC50 of this compound.
References
- 1. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Oral Bioavailability of R-268712: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral bioavailability of R-268712, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor activin-like kinase 5 (ALK5). The document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant signaling pathway and experimental workflow.
Comparative Analysis of Oral Bioavailability
This compound has demonstrated oral activity in preclinical studies.[1] To contextualize its performance, this section compares its pharmacokinetic profile with other ALK5 inhibitors. The data presented below is collated from separate preclinical studies and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: Comparison of Oral Pharmacokinetic Parameters of ALK5 Inhibitors in Rodents
| Compound | Species | Dose (p.o.) | AUC₀₋₂₄ (µg·h/mL) | Bioavailability (%) | Reference |
| This compound | Rat | 0.3 mg/kg | 0.075 | Not Reported | [1] |
| 1 mg/kg | 0.28 | [1] | |||
| 3 mg/kg | 1.6 | [1] | |||
| 10 mg/kg | 8.2 | [1] | |||
| IN-1130 | Rat | 50.3 mg/kg | Not Reported | 11.4% | [2] |
| Mouse | 50.3 mg/kg | Not Reported | 8.95% | [2] | |
| LY2109761 | Mouse | 50 mg/kg (b.i.d.) | Not Reported | Not Reported | [3] |
Note: AUC stands for Area Under the Curve, a measure of total drug exposure over time. p.o. indicates oral administration. b.i.d. means twice a day.
The data indicates that this compound exhibits a dose-dependent increase in systemic exposure after oral administration in rats.[1] A direct comparison of absolute bioavailability is limited by the available data. However, the significant and dose-proportional AUC values for this compound suggest effective oral absorption.
Experimental Protocols
This section outlines the methodologies for key experiments relevant to determining the oral bioavailability and in vivo efficacy of ALK5 inhibitors.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of an ALK5 inhibitor following oral administration.
Procedure:
-
Animal Model: Male Sprague-Dawley rats are typically used.[4] Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Formulation and Administration: The test compound is formulated in an appropriate vehicle (e.g., 1% methylcellulose). A single dose is administered orally via gavage at various concentrations.[5]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[6] Blood is typically drawn from the tail vein or via a cannula implanted in a major blood vessel.[7]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This method involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.[8][10]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
In Vivo Efficacy Models
Efficacy studies in relevant disease models are crucial to validate the biological activity of the absorbed drug.
-
Unilateral Ureteral Obstruction (UUO) Model: This model is used to induce renal fibrosis.[11] Oral administration of this compound in this model has been shown to inhibit the development of renal fibrosis in a dose-dependent manner.[11]
-
Anti-Thy1 Glomerulonephritis Model: This model is used to study glomerular disease. This compound has demonstrated protective effects in this model, reducing proteinuria and glomerulosclerosis.[11]
Mechanism of Action: TGF-β Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the TGF-β signaling pathway, which plays a crucial role in fibrosis and cell proliferation. The diagram below illustrates the canonical SMAD-dependent TGF-β signaling pathway and the point of intervention for this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
TGF-β ligands bind to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] This activation leads to the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes involved in processes like fibrosis. This compound selectively inhibits ALK5, thereby blocking the phosphorylation of SMADs and interrupting the downstream signaling cascade.[1]
Experimental Workflow for Oral Bioavailability Assessment
The following diagram outlines the typical workflow for a preclinical study aimed at validating the oral bioavailability of a compound like this compound.
Caption: Workflow for a preclinical oral bioavailability study.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SB-431542 - Wikipedia [en.wikipedia.org]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 7. einsteinmed.edu [einsteinmed.edu]
- 8. Quantitative bioanalytical assay for the human epidermal growth factor receptor (HER) inhibitor dacomitinib in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
